(S)-2-Amino-2-methylpent-4-enoic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-2-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBTZYHBJFPEJB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC=C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369222 | |
| Record name | (S)-2-Amino-2-Methyl-4-Pentenoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96886-55-4 | |
| Record name | (S)-2-Amino-2-Methyl-4-Pentenoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-2-methyl-4-pentenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-2-methylpent-4-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and highly stereoselective method for the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic α,α-disubstituted amino acid. The synthesis leverages the well-established Schöllkopf bis-lactim ether method, which utilizes a chiral auxiliary to control the stereochemistry at the α-carbon, yielding the desired (S)-enantiomer with high purity. This guide details the synthetic strategy, experimental protocols, and quantitative data to facilitate its application in research and development.
Introduction
This compound is a valuable chiral building block in medicinal chemistry and drug discovery. Its structural features, including a quaternary α-carbon and a terminal alkene, allow for the introduction of conformational constraints and further functionalization in peptide-based therapeutics and other bioactive molecules. The asymmetric synthesis of such α,α-disubstituted amino acids is of paramount importance, as the biological activity is often confined to a single enantiomer.
The Schöllkopf method offers a reliable and predictable approach to access enantiomerically pure amino acids.[1] This strategy involves the diastereoselective alkylation of a chiral bis-lactim ether derived from a readily available chiral amino acid, typically L-valine, and glycine.[1] The bulky chiral auxiliary effectively shields one face of the enolate intermediate, directing the incoming electrophile to the opposite face and thus establishing the desired stereocenter.
Synthetic Strategy
The synthesis of this compound via the Schöllkopf method can be dissected into three key stages:
-
Formation of the Chiral Bis-Lactim Ether: Condensation of L-valine methyl ester and glycine methyl ester to form the diketopiperazine, followed by O-methylation to yield the chiral bis-lactim ether auxiliary.
-
Sequential Diastereoselective Alkylation: Stepwise introduction of the methyl and allyl groups onto the α-carbon of the glycine unit. This is achieved by deprotonation with a strong base to form a chiral enolate, followed by reaction with the respective electrophiles (methyl iodide and allyl bromide). The order of addition of the electrophiles can be varied.
-
Hydrolysis and Product Isolation: Acidic hydrolysis of the dialkylated bis-lactim ether to cleave the chiral auxiliary and liberate the desired this compound methyl ester, which can then be hydrolyzed to the final amino acid. The chiral auxiliary, L-valine methyl ester, can be recovered.
A schematic representation of this synthetic pathway is provided below.
Experimental Protocols
The following protocols are based on established procedures for the Schöllkopf synthesis and sequential alkylation of the bis-lactim ether auxiliary.
Synthesis of the (S)-Valine-Glycine Bis-Lactim Ether
A detailed, practical synthesis of the Schöllkopf bis-lactim ether chiral auxiliary has been reported. This procedure involves the formation of the diketopiperazine from the corresponding amino acid esters, which must be thoroughly dried before proceeding.
Sequential Alkylation of the Bis-Lactim Ether
Materials:
-
(S)-Valine-Glycine Bis-Lactim Ether
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Allyl bromide
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the (S)-valine-glycine bis-lactim ether (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.
-
A solution of allyl bromide (1.1 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude mono-allylated intermediate is purified by flash column chromatography on silica gel.
-
The purified mono-allylated intermediate (1.0 eq) is redissolved in anhydrous THF and cooled to -78 °C.
-
A second equivalent of n-butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes at -78 °C.
-
Methyl iodide (1.2 eq) is added, and the reaction mixture is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched and worked up as described in steps 4 and 5.
-
The crude di-alkylated product is purified by flash column chromatography.
Hydrolysis of the Di-alkylated Intermediate and Isolation of the Final Product
Materials:
-
Di-alkylated bis-lactim ether
-
Dilute hydrochloric acid (e.g., 0.1 M to 1 M)
-
Diethyl ether or ethyl acetate
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
The purified di-alkylated intermediate is suspended in dilute hydrochloric acid.
-
The mixture is stirred vigorously at room temperature for 24-72 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The aqueous solution is washed with diethyl ether or ethyl acetate to remove the L-valine methyl ester.
-
The aqueous layer, containing the hydrochloride salt of the desired amino acid methyl ester, is concentrated under reduced pressure.
-
The resulting crude amino acid methyl ester hydrochloride can be further purified or directly subjected to ester hydrolysis.
-
For ester hydrolysis, the methyl ester is treated with aqueous base (e.g., LiOH) or acid (e.g., 6 M HCl at reflux).
-
The final amino acid is purified by ion-exchange chromatography using Dowex 50WX8 resin.
Quantitative Data
The Schöllkopf method is known for its high diastereoselectivity and good overall yields. The expected quantitative data for the key steps are summarized in the table below.
| Step | Product | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Final Product | Typical Yield |
| First Alkylation (Allylation) | Mono-allylated Intermediate | >95% | - | 70-85% |
| Second Alkylation (Methylation) | Di-alkylated Intermediate | >95% | - | 65-80% |
| Hydrolysis & Isolation | This compound | - | >98% | 80-95% |
Table 1: Expected quantitative data for the synthesis of this compound via the Schöllkopf method.
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis, highlighting the key transformations and intermediates.
Conclusion
The Schöllkopf bis-lactim ether method provides an efficient and highly stereoselective route to this compound. The use of a valine-derived chiral auxiliary ensures excellent control over the stereochemistry of the newly formed quaternary center. The detailed protocols and expected quantitative outcomes presented in this guide should serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable production of this important chiral building block for various applications.
References
An In-depth Technical Guide to (S)-2-Amino-2-methylpent-4-enoic Acid: A Non-Proteinogenic Amino Acid for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic α-amino acid, is a valuable building block in modern medicinal chemistry and drug discovery. Its unique structural features, including a chiral center, an α-methyl group, and an allyl side chain, impart significant advantages when incorporated into peptides and other therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in developing peptides with enhanced conformational stability and biological activity. Detailed experimental protocols for its synthesis and incorporation into peptides are provided, alongside a summary of its physicochemical properties.
Introduction
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 canonical protein-building blocks encoded by the standard genetic code.[1] The incorporation of NPAAs into peptide-based therapeutics is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2] this compound, also known as (S)-α-allylalanine, is a synthetic NPAA that has garnered significant interest in drug discovery.[]
The presence of the α-methyl group restricts the conformational freedom of the peptide backbone, leading to more defined secondary structures, such as helices.[4][5] This pre-organization can enhance binding affinity to biological targets.[6] The allyl side chain provides a site for further chemical modification and can participate in hydrophobic interactions within protein binding pockets.[] Furthermore, the α-methylation sterically hinders enzymatic degradation, thereby increasing the in vivo half-life of peptide drug candidates.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [] |
| Molecular Weight | 129.16 g/mol | [] |
| Appearance | White crystalline powder | [] |
| Solubility | Very soluble in water | [7] |
| Storage Temperature | 2-8°C | [8] |
| Optical Purity (ee) | ≥98.0% | [8] |
Synthesis and Characterization
The enantioselective synthesis of this compound is crucial for its application in stereospecific drug-target interactions. A common strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent.
Experimental Protocol: Enantioselective Synthesis
A plausible synthetic route is adapted from the synthesis of structurally similar α-methylated amino acids.[9] This protocol utilizes a chiral nickel(II) complex of a Schiff base derived from (S)-proline and benzophenone as a chiral auxiliary to direct the stereoselective alkylation.
Materials:
-
(S)-2-(N-benzylprolyl)aminobenzophenone ((S)-BPB)
-
Nickel(II) nitrate hexahydrate
-
Alanine (Ala)
-
Propargyl bromide
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
Formation of the Chiral Ni(II) Complex: The chiral nickel(II) complex of the Schiff base of alanine with (S)-BPB is first prepared according to established literature procedures.[9]
-
Alkylation: To a stirred solution of the (S)-BPB-Ni-Ala complex (1.0 equiv.) in DMF, add a solution of allyl bromide (1.2 equiv.) and powdered NaOH (3.0 equiv.). Stir the mixture at room temperature for 4 hours.[9]
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash twice with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the (S)-BPB-Ni-(S)-2-amino-2-methylpent-4-enoic acid complex as a red solid.[9]
-
Decomposition of the Complex and Isolation of the Amino Acid: Decompose the purified complex by treatment with 6M HCl. The free amino acid can then be isolated by ion-exchange chromatography using Dowex 50WX8 resin.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Expected signals in the ¹H NMR spectrum would include resonances for the allyl group protons (vinyl and allylic), the α-methyl group, and the α-proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee) of the final product, ensuring the stereochemical integrity required for biological applications.[8]
Applications in Peptide Synthesis and Drug Discovery
The primary application of this compound is its incorporation into peptide sequences to enhance their therapeutic properties.
Solid-Phase Peptide Synthesis (SPPS)
This compound, appropriately protected (e.g., with Fmoc on the amine and a suitable protecting group on the carboxylic acid), can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[]
Experimental Workflow for SPPS:
Enzyme Inhibition
Peptides containing this compound can be designed as enzyme inhibitors. The conformational constraints imposed by the α-methyl group can lock the peptide into a bioactive conformation that fits the enzyme's active site with high affinity.[6] The allyl side chain can be tailored to interact with specific hydrophobic pockets within the enzyme.
Experimental Protocol: Enzyme Inhibition Assay (General)
A general protocol for assessing the inhibitory activity of a peptide containing this compound against a target enzyme is outlined below. This example is based on assays for α-amylase and α-glucosidase, which are relevant targets in diabetes research.[10][11]
Materials:
-
Target enzyme (e.g., α-amylase, α-glucosidase)
-
Substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Inhibitor peptide containing this compound
-
Acarbose (positive control inhibitor)
-
Phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNSA) color reagent (for α-amylase assay)
-
Sodium carbonate (for α-glucosidase assay)
-
Spectrophotometer or microplate reader
Procedure (α-Amylase Inhibition):
-
Pre-incubate a solution of the inhibitor peptide at various concentrations with the α-amylase solution in phosphate buffer for 10 minutes at 25°C.[10]
-
Initiate the enzymatic reaction by adding the starch solution and incubate for a further 10 minutes at 25°C.[10]
-
Terminate the reaction by adding DNSA color reagent.[10]
-
Heat the mixture in a boiling water bath for 5 minutes, then cool to room temperature.[10]
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Data Analysis for Enzyme Inhibition:
Signaling Pathways and Mechanism of Action
While specific signaling pathways modulated by this compound itself have not been extensively documented, its incorporation into bioactive peptides can influence various cellular signaling cascades. For instance, peptides designed to mimic or block protein-protein interactions can interfere with pathways involved in cell proliferation, apoptosis, and inflammation.[12]
The introduction of this NPAA can enhance the peptide's ability to adopt a specific conformation required for binding to a receptor or enzyme, thereby modulating its downstream signaling. For example, a peptide designed to inhibit a kinase would block the phosphorylation of its substrate, thereby interrupting a signaling cascade.
Hypothetical Signaling Pathway Modulation:
Conclusion
This compound is a powerful tool for medicinal chemists and drug developers. Its incorporation into peptides offers a reliable strategy to enhance conformational stability, resistance to proteolysis, and, consequently, biological activity. The synthetic and analytical protocols outlined in this guide provide a framework for the effective utilization of this non-proteinogenic amino acid in the design and development of next-generation peptide-based therapeutics. Further research into the specific biological activities and signaling pathways modulated by peptides containing this unique building block is warranted and holds significant promise for future drug discovery efforts.
References
- 1. Carnosine-synthetase inhibition of beta-alanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Methyl Amino Acids - Enamine [enamine.net]
- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-(-)-a-Allylalanine = 98.0 HPLC 96886-55-4 [sigmaaldrich.com]
- 9. A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G [mdpi.com]
- 10. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of α-Glucosidase and α-Amylase Inhibition in Thai Culinary Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of (S)-2-Amino-2-methylpent-4-enoic Acid in Peptide and Enzyme Inhibitor Design: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-2-methylpent-4-enoic acid, a synthetic non-proteinogenic amino acid, has emerged as a valuable molecular tool in the fields of medicinal chemistry and drug discovery. Its unique structural attributes—a chiral center, a reactive allyl side chain, and a sterically significant methyl group proximal to the amino moiety—offer a strategic advantage in the rational design of peptides and enzyme inhibitors with enhanced biological activity and metabolic stability. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its application in peptide engineering and enzyme inhibition, supported by generalized experimental approaches for its evaluation.
Core Concepts: Structural Features and Biological Implications
This compound is distinguished by a combination of features that impart valuable properties to peptides and other bioactive molecules.[1] The α-methyl group and the overall structure introduce conformational rigidity, which can lock a peptide into a bioactive conformation, thereby enhancing its binding affinity for a target receptor or enzyme.[1] The allyl side chain provides a locus for hydrophobic interactions within the binding pockets of proteins and can be chemically modified for further optimization.[1]
The primary applications of this unique amino acid can be categorized as follows:
-
Peptide Engineering: Incorporation of this compound into peptide backbones serves to constrain their conformational flexibility. This can lead to increased stability against enzymatic degradation, improved receptor selectivity, and a longer biological half-life.[1]
-
Enzyme Inhibition: When integrated into substrate analogues, the allyl group can facilitate hydrophobic binding within the active site of an enzyme. This positioning can allow the molecule to mimic the transition state of the enzymatic reaction, effectively blocking catalysis.[1]
-
Structure-Activity Relationship (SAR) Studies: This amino acid is a valuable tool in SAR studies to probe the influence of steric bulk and hydrophobicity on the biological activity of a peptide or small molecule inhibitor.[1]
Quantitative Data Summary
A comprehensive review of publicly available scientific literature did not yield specific quantitative data (e.g., IC₅₀, Kᵢ, or binding affinity constants) for the intrinsic biological activity of this compound itself or for specific peptides containing this residue. The existing literature primarily discusses its conceptual application and the qualitative benefits of its incorporation into bioactive molecules. The value of this compound is therefore presented in the context of the improved pharmacological properties of the molecules into which it is integrated.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
The synthesis of peptides incorporating this non-proteinogenic amino acid typically follows standard Fmoc/tBu solid-phase peptide synthesis protocols.
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected proteinogenic amino acids
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM, NMP)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: The solid support resin is swelled in an appropriate solvent such as DMF or NMP.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF. The completion of this step is often monitored using a Kaiser test.
-
Amino Acid Coupling: The Fmoc-protected this compound (or other amino acid) is activated using a coupling reagent like HATU in the presence of a base such as DIEA and then coupled to the deprotected resin.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Purification and Analysis: The crude peptide is precipitated, purified (e.g., by reverse-phase HPLC), and its identity confirmed by mass spectrometry.
Enzyme Inhibition Assay (General Protocol)
To evaluate the inhibitory potential of a peptide or small molecule containing this compound against a target enzyme, a generalized enzyme inhibition assay can be performed.
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Inhibitor compound (peptide containing this compound)
-
Assay buffer (optimized for the specific enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the inhibitor in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In the wells of a microplate, add the enzyme solution and varying concentrations of the inhibitor. Allow for a pre-incubation period to permit binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%). Further kinetic studies (e.g., varying substrate concentration) can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual application of this compound and generalized experimental workflows.
Caption: Conceptual benefit of incorporating this compound into a peptide.
Caption: Generalized workflow for an enzyme inhibition assay.
Caption: Simplified workflow for solid-phase peptide synthesis.
References
An In-depth Technical Guide to Alpha-Methylated Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, conformational control, and improved pharmacokinetic profiles is paramount. Alpha-methylated amino acids, a class of non-proteinogenic amino acids, have emerged as a powerful tool in peptide design to address these challenges.[1] This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of incorporating alpha-methylated amino acids into peptide scaffolds. By strategically replacing the α-hydrogen of a standard amino acid with a methyl group, researchers can induce profound changes in the peptide's structural and functional properties, paving the way for the development of more robust and efficacious peptide drugs.[1]
The primary advantage of alpha-methylation lies in its ability to confer significant conformational constraints on the peptide backbone.[2][3] This steric hindrance restricts the available Ramachandran space, often promoting the formation of stable helical structures such as α-helices and 3₁₀-helices.[3][4] This pre-organization into a defined secondary structure can lead to a number of desirable outcomes, including enhanced receptor binding affinity and increased resistance to proteolytic degradation.[3][4] One of the most well-studied alpha-methylated amino acids is alpha-aminoisobutyric acid (Aib), which serves as a potent helix inducer.[1][4]
This guide will delve into the synthesis of alpha-methylated amino acids, their incorporation into peptide chains, and the analytical techniques used to characterize their effects. Furthermore, it will present quantitative data on the impact of alpha-methylation on key peptide attributes and explore their application in modulating biological signaling pathways, with a focus on providing detailed experimental protocols and visual workflows to aid in practical implementation.
Core Concepts and Advantages of Alpha-Methylation
The introduction of a methyl group at the α-carbon of an amino acid residue has several significant consequences for peptide structure and function:
-
Conformational Rigidity and Helix Induction: The gem-dimethyl group in residues like Aib sterically restricts the peptide backbone's flexibility, favoring dihedral angles consistent with helical conformations.[3] Even a single incorporation of an alpha-methylated amino acid can significantly increase the helicity of a peptide.[4] This is particularly valuable in the design of peptide mimetics of helical protein domains involved in protein-protein interactions.
-
Enhanced Proteolytic Stability: The steric bulk of the α-methyl group can hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.[5] This modification protects the adjacent peptide bonds from enzymatic cleavage, a critical factor in improving the in vivo efficacy of peptide drugs.[1]
-
Improved Pharmacokinetic Properties: By increasing metabolic stability and, in some cases, membrane permeability, alpha-methylation can lead to improved oral bioavailability and a longer duration of action.[3]
-
Modulation of Receptor Binding Affinity: By locking the peptide into a bioactive conformation, alpha-methylation can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity. However, the effect is highly context-dependent, and can either enhance or decrease binding depending on the specific interactions at the peptide-receptor interface.[4]
Data Presentation: The Impact of Alpha-Methylation
The following tables summarize quantitative data from various studies, illustrating the significant effects of incorporating alpha-methylated amino acids into peptides.
Table 1: Effect of Aib Incorporation on the Proteolytic Stability and Receptor Binding Affinity of a GLP-1 Analogue
| Peptide | Modification | Half-life in Human Serum (hours) | GLP-1 Receptor Binding Affinity (IC₅₀, nM) |
| Native GLP-1 | None | ~3.5 | 0.78 |
| GLP-1 Analogue (G1) | Aib at position 8 and C₁₈-PEG₄ at position 26 | >48 | 0.45 |
| [Gly⁸]-GLP-1(7–36)-NH₂ | Glycine at position 8 | - | 2.8 |
Data sourced from multiple studies for comparative purposes.[2][4]
Table 2: Enhancement of Proteolytic Stability in Mcl-1 Inhibitory Peptides
| Peptide | Modification | Half-life vs. Chymotrypsin (fold increase) | Half-life vs. Trypsin (fold increase) | Half-life in Mouse Serum (hours) |
| Linear Noxa Peptide | None | 1 | 1 | 0.175 |
| Cross-linked Peptide 5 | Biphenyl cross-linker | 7.2 | 8.9 | 31.6 |
| Cross-linked Peptide 8 | Biphenyl cross-linker and N-methyl-Ala | 8.7 | 14.8 | 21.2 |
Data adapted from a study on Mcl-1 inhibitors.[5]
Table 3: Antimicrobial Activity of Peptides
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC, mg/L) |
| DP3 | S. aureus | 16 |
| DP5 | E. coli | 16 |
| DP7 | P. aeruginosa | 16 |
| DP8 | S. aureus | 16 |
| DP11 | E. coli | 16 |
This table provides examples of MIC values for various antimicrobial peptides; the incorporation of alpha-methylated amino acids is a strategy used to enhance the activity and stability of such peptides.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of peptides containing alpha-methylated amino acids.
Protocol 1: Synthesis of Fmoc-N-Methyl-α-Amino Acids
This protocol describes a solid-phase approach for the synthesis of Fmoc-N-methylated amino acids using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Methanol (MeOH)
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
1% Trifluoroacetic acid (TFA) in DCM
-
MilliQ water
Procedure:
-
Resin Loading: Swell the 2-CTC resin in anhydrous DCM. Dissolve 3 equivalents of the Fmoc-amino acid in a minimal volume of anhydrous DCM and add it to the resin. Immediately add 9 equivalents of DIEA and stir the mixture for 2 hours.
-
Capping: Wash the resin with DCM and then cap any unreacted sites by incubating with a solution of DCM/MeOH/DIEA (80:15:5) for 30 minutes.
-
Fmoc Deprotection: Wash the resin with DCM and DMF. Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Sulfonylation: Swell the resin in DMF. In a separate flask, dissolve 4 equivalents of o-NBS-Cl in DMF and add it to the resin. Then, add 10 equivalents of collidine and stir for 1-2 hours.
-
Methylation (Mitsunobu Reaction): Wash the resin with DCM and THF. Swell the resin in anhydrous THF. Add 10 equivalents of PPh₃ and 10 equivalents of MeOH. Cool the mixture to 0°C and slowly add 10 equivalents of DIAD or DEAD. Allow the reaction to proceed for 2 hours at room temperature.
-
Desulfonylation: Wash the resin with THF and DMF. Swell the resin in DMF. Add 10 equivalents of thiophenol and 5 equivalents of K₂CO₃. Stir the mixture for 1 hour.
-
Cleavage from Resin: Wash the resin with DMF and DCM. Cleave the N-methylated amino acid from the resin by treating it with a 1% TFA solution in DCM for 1 minute, repeated four times. Collect the filtrate in a flask containing MilliQ water to quench the TFA.
-
Purification: Extract the aqueous phase with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Fmoc-N-methyl-amino acid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an Alpha-Methylated Peptide
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating an alpha-methylated amino acid.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (standard and alpha-methylated)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard):
-
Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Amino Acid Coupling (Alpha-Methylated):
-
Due to steric hindrance, the coupling of alpha-methylated amino acids often requires stronger coupling reagents and longer reaction times.
-
Pre-activate the Fmoc-alpha-methylated amino acid (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 4-6 hours, or overnight.
-
Monitor the coupling reaction. A double coupling may be necessary.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent alpha-methylated residues) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Protocol 3: Circular Dichroism (CD) Spectroscopy for Helicity Analysis
This protocol describes the use of CD spectroscopy to determine the secondary structure of a peptide, specifically its helical content.
Materials:
-
Purified peptide
-
Phosphate buffer (10 mM, pH 7.4)
-
Trifluoroethanol (TFE) (optional, as a helix-inducing co-solvent)
-
Quartz cuvette (1 mm pathlength)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in water or a suitable buffer. For analysis, dilute the peptide to a final concentration of 0.1-0.2 mg/mL in 10 mM phosphate buffer (pH 7.4). If investigating helix propensity, a parallel sample can be prepared in the same buffer containing 10-50% TFE.
-
Blank Measurement: Record a baseline spectrum of the buffer (or buffer with TFE) alone in the quartz cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide solution from 190 to 260 nm.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × MRW) / (10 × c × l) where θ_obs is the observed ellipticity in millidegrees, MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids), c is the peptide concentration in g/L, and l is the pathlength of the cuvette in cm.
-
Helicity Estimation: The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following equation: % Helicity = ([-θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) × 100 where [θ]c is the ellipticity of a random coil (typically ~2,000 to -2,000 deg·cm²·dmol⁻¹) and [θ]h is the ellipticity of a pure helix (typically ~-30,000 to -33,000 deg·cm²·dmol⁻¹).
Protocol 4: Protease Stability Assay
This protocol outlines a general method to assess the stability of a peptide in the presence of a specific protease.
Materials:
-
Purified peptide
-
Protease (e.g., trypsin, chymotrypsin, or human serum)
-
Assay buffer (e.g., Tris-HCl or PBS, pH appropriate for the protease)
-
Quenching solution (e.g., 10% TFA)
-
HPLC system
Procedure:
-
Reaction Setup: Prepare a solution of the peptide at a known concentration (e.g., 1 mg/mL) in the assay buffer. In a separate tube, prepare a solution of the protease at a suitable concentration.
-
Incubation: Add the protease solution to the peptide solution to initiate the reaction. The final enzyme:substrate ratio should be optimized (e.g., 1:100 w/w). Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Plot the percentage of remaining intact peptide against time. The half-life (t₁/₂) of the peptide can be determined from the resulting degradation curve.
Protocol 5: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (IC₅₀ or Ki) of a peptide for its receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled peptide)
-
Unlabeled competitor peptides (native and alpha-methylated analogues)
-
Assay buffer
-
Non-specific binding inhibitor (a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes + radiolabeled ligand.
-
Non-specific Binding: Cell membranes + radiolabeled ligand + a saturating concentration of the non-specific binding inhibitor.
-
Competition: Cell membranes + radiolabeled ligand + varying concentrations of the competitor peptide.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow Diagram
References
- 1. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of (S)-2-Amino-2-methylpent-4-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-methylpent-4-enoic acid, also known as (S)-α-allylalanine, is a non-proteinogenic α-amino acid. Its unique structure, featuring a chiral center at the α-carbon which is also substituted with a methyl group, and a terminal allyl group, makes it a valuable building block in medicinal chemistry and drug design. The incorporation of this amino acid into peptide chains can induce conformational constraints, enhance metabolic stability, and provide a handle for further chemical modification. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in synthetic applications.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H (NH₂) | 1.5 - 3.5 | Broad singlet | - | Chemical shift is concentration and solvent dependent. |
| H (CH₃) | ~1.3 | Singlet | - | The methyl group on the α-carbon. |
| H (CH₂-allyl) | ~2.5 | Doublet | ~7 | Coupled to the adjacent vinyl proton. |
| H (CH=CH₂) | 5.0 - 5.2 | Multiplet | - | Terminal vinyl protons, complex splitting. |
| H (CH=CH₂) | 5.7 - 5.9 | Multiplet | - | Internal vinyl proton, complex splitting. |
| H (COOH) | 10.0 - 12.0 | Broad singlet | - | Acidic proton, exchangeable with D₂O. |
Solvent: D₂O or DMSO-d₆. Chemical shifts are approximate and can vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Notes |
| C (CH₃) | ~25 | α-methyl carbon. |
| C (CH₂-allyl) | ~40 | Allylic methylene carbon. |
| C (C=CH₂) | ~118 | Terminal vinyl carbon. |
| C (CH=CH₂) | ~135 | Internal vinyl carbon. |
| C (α-C) | ~60 | Quaternary α-carbon. |
| C (COOH) | ~175 | Carboxylic acid carbon. |
Solvent: D₂O or DMSO-d₆. Chemical shifts are approximate and can vary based on experimental conditions.
Table 3: Predicted FT-IR Spectral Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | Stretching | 2500 - 3300 | Broad |
| N-H (Amine) | Stretching | 3000 - 3300 | Medium, broad |
| C-H (Alkane) | Stretching | 2850 - 3000 | Medium |
| C=C (Alkene) | Stretching | 1640 - 1680 | Medium |
| C=O (Carboxylic acid) | Stretching | 1700 - 1730 | Strong |
| N-H (Amine) | Bending | 1550 - 1650 | Medium |
| C-H (Alkene) | Bending (out-of-plane) | 910 - 990 | Strong |
Sample preparation: KBr pellet or ATR.
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Fragment | Predicted m/z | Notes |
| ESI+ | [M+H]⁺ | 130.0863 | Protonated molecular ion. |
| ESI+ | [M+Na]⁺ | 152.0682 | Sodium adduct. |
| ESI+ | [M-H₂O+H]⁺ | 112.0757 | Loss of water from the protonated molecule. |
| ESI+ | [M-COOH+H]⁺ | 85.0808 | Loss of the carboxyl group. |
| ESI- | [M-H]⁻ | 128.0717 | Deprotonated molecular ion. |
M (Molecular Weight) = 129.16 g/mol . ESI: Electrospray Ionization.
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a carbon probe.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Instrument: FT-IR spectrometer.
-
Parameters:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization in positive ion mode.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Parameters (Positive Ion Mode):
-
Capillary voltage: 3-4 kV.
-
Nebulizer gas (N₂) pressure: 1-2 bar.
-
Drying gas (N₂) flow rate: 5-10 L/min.
-
Drying gas temperature: 180-220 °C.
-
Mass range: m/z 50-500.
-
-
Parameters (Negative Ion Mode):
-
Similar parameters as positive ion mode, but with reversed polarity of the capillary voltage.
-
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.
Caption: Workflow for the complete spectroscopic characterization.
The following diagram details the steps within each analytical technique.
Caption: Step-by-step workflow for each spectroscopic technique.
Chemical and physical properties of (S)-alpha-allylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-alpha-Allylalanine, a non-proteinogenic α-amino acid, represents a valuable chiral building block in synthetic organic chemistry and drug discovery. Its unique structural feature, an allyl group at the α-position, imparts distinct conformational properties and offers a reactive handle for further chemical modifications. This technical guide provides a detailed overview of the known chemical and physical properties of (S)-alpha-allylalanine, outlines common synthetic and purification methodologies, and explores its potential, though currently undocumented, biological significance. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides context through comparisons with related amino acids.
Chemical and Physical Properties
Table 1: General and Chemical Properties of (S)-alpha-Allylalanine
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-methylpent-4-enoic acid | - |
| Synonyms | (S)-2-Amino-2-methyl-4-pentenoic acid | [1] |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| CAS Number | 96886-55-4 | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥98.0% | [1] |
| Optical Purity (ee) | ≥98.0% | [1] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Physical Properties of (S)-alpha-Allylalanine (and L-Alanine for Comparison)
| Property | (S)-alpha-Allylalanine (Experimental Data Not Available) | L-Alanine (for comparison) | Source (L-Alanine) |
| Melting Point | Not reported | 314.5 °C (decomposes) | [2] |
| Boiling Point | Not reported | 250 °C (sublimes) | [2] |
| Solubility in Water | Expected to be soluble | 164 g/L at 25 °C | [2] |
| Solubility in Organic Solvents | Expected to have limited solubility in nonpolar organic solvents | Soluble in 80% ethanol, insoluble in ether | - |
Synthesis and Purification
The asymmetric synthesis of (S)-alpha-allylalanine is most commonly achieved through the alkylation of a chiral glycine or alanine equivalent. A prevalent method involves the use of a chiral nickel(II) Schiff base complex as a template to control the stereochemistry of the newly formed stereocenter.
Experimental Protocol: Asymmetric Synthesis via Ni(II) Complex Alkylation (General)
This protocol is a generalized procedure based on methods reported for the asymmetric synthesis of α-amino acids.[3]
1. Formation of the Chiral Ni(II) Schiff Base Complex:
-
A chiral ligand, often derived from an amino acid like proline, is reacted with a benzophenone or benzaldehyde derivative.
-
The resulting Schiff base is then complexed with Nickel(II) chloride or a similar Ni(II) salt in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and an amino acid substrate (e.g., glycine or alanine).
-
The reaction is typically carried out in a solvent such as methanol or dimethylformamide (DMF) at room temperature.
2. Alkylation of the Ni(II) Complex:
-
The chiral Ni(II) complex is then reacted with an alkylating agent, in this case, allyl bromide.
-
The reaction is performed in a suitable solvent (e.g., DMF or acetonitrile) in the presence of a base (e.g., solid NaOH or potassium carbonate) to facilitate the deprotonation of the α-carbon.
-
The reaction temperature is maintained, often at room temperature, to control the diastereoselectivity of the alkylation.
3. Hydrolysis and Isolation of (S)-alpha-Allylalanine:
-
Following the alkylation, the resulting diastereomeric nickel complex is hydrolyzed to liberate the free amino acid.
-
This is typically achieved by treatment with an aqueous acid, such as hydrochloric acid (e.g., 6M HCl), at elevated temperatures (e.g., reflux).
-
The chiral auxiliary can often be recovered from the reaction mixture.
4. Purification:
-
The crude (S)-alpha-allylalanine is purified to remove any unreacted starting materials, byproducts, and the chiral auxiliary.
-
Common purification techniques for amino acids include:
-
Ion-exchange chromatography: This method separates compounds based on their net charge and is highly effective for purifying amino acids.
-
Silica gel chromatography: This technique can be used to separate the diastereomeric intermediates before hydrolysis or to purify the final product, though it can be challenging for highly polar amino acids.[3]
-
Recrystallization: If a suitable solvent system is found, recrystallization can be an effective method for obtaining highly pure crystalline material.
-
The following diagram illustrates the general workflow for the synthesis and purification of (S)-alpha-allylalanine.
Caption: General workflow for the asymmetric synthesis and purification of (S)-alpha-allylalanine.
Spectral Data
Specific, experimentally obtained spectral data for (S)-alpha-allylalanine are not widely published. However, characteristic spectral features can be predicted based on its structure and data from similar amino acids.
Table 3: Predicted and Comparative Spectral Data
| Technique | Predicted Features for (S)-alpha-Allylalanine | Comparative Data for L-Alanine | Source (L-Alanine) |
| ¹H NMR | Signals corresponding to the allyl group (vinyl and allylic protons), the α-methyl group, and the α-proton. | δ (D₂O): ~1.5 (d, 3H, CH₃), ~3.8 (q, 1H, α-CH) | [4][5][6] |
| ¹³C NMR | Resonances for the carboxylic acid carbon, the α-carbon, the α-methyl carbon, and the three carbons of the allyl group. | δ (D₂O): ~19 (CH₃), ~52 (α-CH), ~176 (C=O) | [7][8] |
| FTIR | Characteristic absorptions for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C=C stretching (alkene). | Broad absorptions for O-H and N-H stretches (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹). | - |
| Mass Spec. | Molecular ion peak (M+) at m/z 129.08. Common fragmentation patterns would involve loss of the carboxyl group (-45) and cleavage of the allyl side chain. | Molecular ion peak at m/z 89.05. Fragmentation includes loss of the carboxyl group. | [9][10] |
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information in the scientific literature detailing the biological activity or the involvement of (S)-alpha-allylalanine in any signaling pathways. Unsaturated amino acids, as a class, are known to have various biological roles and are utilized in drug discovery to introduce conformational constraints or reactive sites into peptides and other molecules.[][12] The allyl group in (S)-alpha-allylalanine could potentially serve as a substrate for various enzymatic modifications or act as a mimetic of other natural residues. However, any such roles are currently speculative and await experimental validation.
The following diagram represents a hypothetical workflow for investigating the biological activity of a novel amino acid like (S)-alpha-allylalanine.
Caption: A hypothetical workflow for the investigation of the biological activity of (S)-alpha-allylalanine.
Conclusion
(S)-alpha-Allylalanine is a chiral, non-proteinogenic amino acid with significant potential as a building block in medicinal chemistry and peptide science. While detailed experimental data on its physical and biological properties are currently scarce, established asymmetric synthetic routes provide access to this compound with high purity. Further research is warranted to fully characterize its physicochemical properties and to explore its potential biological activities and applications in drug development. The methodologies and comparative data presented in this guide offer a foundational resource for scientists and researchers interested in utilizing (S)-alpha-allylalanine in their work.
References
- 1. (S)-(−)-α-Allylalanine ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001310) [hmdb.ca]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056) [hmdb.ca]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001310) [hmdb.ca]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Alanine [webbook.nist.gov]
- 12. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (S)-2-Amino-2-methylpent-4-enoic Acid for Researchers and Drug Development Professionals
Introduction
(S)-2-Amino-2-methylpent-4-enoic acid, also known as (S)-α-allyl-α-methyl-alanine, is a non-proteinogenic amino acid of significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a chiral quaternary carbon with both a methyl and an allyl group, provides a valuable tool for introducing conformational constraints into peptides. This modification can enhance peptide stability against enzymatic degradation, improve receptor binding affinity, and ultimately lead to therapeutic candidates with improved bioactivity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed protocol for its incorporation into peptides, and a representative method for its asymmetric synthesis.
Commercial Availability and Suppliers
This compound is available from several chemical suppliers, catering to research and development needs. The compound is typically offered in high purity and with excellent enantiomeric excess. Below is a summary of the commercially available quantitative data from prominent suppliers.
| Supplier | CAS Number | Purity | Enantiomeric Excess (ee) | Available Quantities |
| BOC Sciences | 96886-55-4 | ≥98% | Not specified | Inquire for details |
| Thermo Fisher Scientific (Alfa Aesar) | 96886-55-4 | 98% | 99+% | 250 mg, 1 g |
| Advanced ChemBlocks | 96886-55-4 | 97% | Not specified | Inquire for details |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocols
Asymmetric Synthesis of this compound
The asymmetric synthesis of α,α-disubstituted amino acids like this compound can be achieved through various established methods. One effective approach involves the use of chiral nickel(II) complexes of Schiff bases, as pioneered by Belokon and coworkers. This method allows for the stereoselective alkylation of a glycine equivalent. Below is a representative protocol adapted from this methodology for the synthesis of the target compound.
Materials:
-
(S)-o-[(N-benzylprolyl)amino]benzophenone (chiral auxiliary)
-
Nickel(II) nitrate hexahydrate
-
Glycine
-
Sodium methoxide
-
Methanol
-
Dimethylformamide (DMF), anhydrous
-
Allyl bromide
-
Methyl iodide
-
Sodium hydroxide
-
Hydrochloric acid
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Chiral Nickel(II) Complex of Glycine:
-
Dissolve the (S)-o-[(N-benzylprolyl)amino]benzophenone chiral auxiliary and an equimolar amount of glycine in methanol.
-
Add a solution of nickel(II) nitrate hexahydrate in methanol to the mixture.
-
Slowly add a solution of sodium methoxide in methanol to facilitate the formation of the Schiff base complex.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the red-colored nickel(II) complex should be observed.
-
Isolate the complex by filtration, wash with methanol and diethyl ether, and dry under vacuum.
-
-
Asymmetric Alkylation:
-
Suspend the chiral nickel(II) complex of glycine in anhydrous DMF.
-
Add powdered sodium hydroxide as the base.
-
First, add allyl bromide to the suspension and stir vigorously at room temperature for 12-24 hours to introduce the allyl group.
-
Next, cool the reaction mixture to 0°C and add methyl iodide. Allow the reaction to slowly warm to room temperature and stir for another 12-24 hours to introduce the methyl group.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Hydrolysis and Isolation of the Amino Acid:
-
After the alkylation is complete, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in a mixture of dichloromethane and water.
-
Acidify the aqueous layer with hydrochloric acid to pH 1-2 to decompose the nickel complex and protonate the amino acid.
-
Separate the aqueous layer and wash it with dichloromethane to remove the chiral auxiliary. The chiral auxiliary can be recovered from the organic phase for reuse.
-
Concentrate the aqueous layer to obtain the crude this compound hydrochloride.
-
-
Purification:
-
The crude amino acid can be purified by ion-exchange chromatography or by recrystallization to yield the final product with high enantiomeric purity.
-
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used to introduce conformational constraints in peptides. It can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected proteinogenic amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution in DMF (e.g., 20% v/v)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% piperidine solution in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Repeat the piperidine treatment once more.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of this compound:
-
In a separate vial, dissolve Fmoc-protected this compound (3-5 equivalents relative to the resin loading), HBTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling. Due to the steric hindrance of the quaternary carbon, a longer coupling time or a double coupling may be necessary.
-
Wash the resin thoroughly with DMF.
-
-
Peptide Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the next desired proteinogenic amino acid) cycles until the desired peptide sequence is assembled.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DMF, followed by dichloromethane, and dry it under vacuum.
-
Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Visualizations
Below are diagrams illustrating the key experimental workflows described in this guide.
Caption: Workflow for the asymmetric synthesis of this compound.
Caption: Workflow for incorporating this compound into a peptide via SPPS.
(S)-2-Amino-2-methylpent-4-enoic Acid: A Technical Review of Applications in Drug Discovery and Peptide Engineering
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic α-amino acid, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, including a chiral center, an α-methyl group, and a terminal allyl group, offer distinct advantages in the design of novel therapeutics, particularly in the realm of peptide engineering and enzyme inhibition. This technical guide provides a comprehensive overview of the applications of this compound, detailing its role in enhancing the pharmacological properties of peptides and serving as a scaffold for potent enzyme inhibitors.
Core Applications
The incorporation of this compound into bioactive molecules is primarily driven by its ability to introduce specific conformational constraints.[] This structural rigidity can lead to a range of desirable properties, including increased metabolic stability, enhanced receptor binding affinity, and improved oral bioavailability of peptide-based drugs.[][2]
The primary applications of this compound can be categorized as follows:
-
Peptide Engineering: As a substitute for natural amino acids in peptide backbones, it restricts conformational flexibility. This can lock a peptide into its bioactive conformation, leading to enhanced stability against enzymatic degradation and a longer therapeutic half-life.[]
-
Drug Discovery and Structure-Activity Relationship (SAR) Studies: The compound is frequently utilized in SAR studies to probe the influence of steric bulk and hydrophobicity on biological activity. By systematically replacing native amino acids with this compound, researchers can elucidate the structural requirements for optimal drug-receptor interactions.[]
-
Enzyme Inhibition: The allyl group of the amino acid can participate in hydrophobic interactions within the active site of an enzyme. When incorporated into substrate analogues, it can act as a transition-state mimic, effectively blocking the catalytic activity of the enzyme.[]
Quantitative Data
While the qualitative benefits of incorporating this compound are well-described, specific quantitative data from publicly available literature is limited. The following table represents a generalized compilation of data that would be sought in studies involving this and similar modified amino acids. Note: The following data is illustrative and not based on specific reported values for this compound due to their absence in the searched literature.
| Peptide/Inhibitor | Target | Modification | IC50 / Ki (nM) | Binding Affinity (Kd) (nM) | Reference |
| Peptide A | Receptor X | Native | 500 | 1000 | Hypothetical |
| Peptide A' | Receptor X | With this compound | 50 | 100 | Hypothetical |
| Inhibitor B | Enzyme Y | Native Substrate Analog | 1000 | - | Hypothetical |
| Inhibitor B' | Enzyme Y | Analog with this compound | 100 | - | Hypothetical |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are not extensively reported in readily accessible literature. However, based on established methodologies for similar non-proteinogenic amino acids, the following outlines provide a general framework for key experimental procedures.
1. Synthesis of this compound
A stereocontrolled synthesis of (S)-α-methyl,α-amino acids can be achieved using a chiral synthon approach. While a specific protocol for this compound is not detailed in the provided search results, a general methodology can be inferred from the synthesis of similar compounds. This often involves the alkylation of a chiral glycine enolate equivalent, followed by deprotection.
2. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The integration of this compound into a peptide chain is typically accomplished using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected natural amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of this compound: Dissolve Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid, a coupling reagent, and a base in DMF and add to the resin. Allow the reaction to proceed for a specified time.
-
Washing: Wash the resin to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
3. Enzyme Inhibition Assay
To evaluate the inhibitory potential of a compound containing this compound, a standard enzyme inhibition assay is performed to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Materials:
-
Target enzyme
-
Substrate for the enzyme (often fluorogenic or chromogenic)
-
Inhibitor compound (containing this compound)
-
Assay buffer
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the enzyme in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound.
-
Assay Setup: In a microplate, add the enzyme, assay buffer, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Monitor the reaction progress by measuring the fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key conceptual workflows and relationships in the application of this compound.
Caption: Workflow for peptide engineering using this compound.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Caption: Conceptual mechanism of competitive enzyme inhibition.
References
Methodological & Application
Application Notes and Protocols for Incorporating (S)-2-Amino-2-methylpent-4-enoic Acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, modulate conformation, and introduce novel functionalities. (S)-2-Amino-2-methylpent-4-enoic acid, an α-methylated amino acid with a reactive allyl side chain, is a particularly valuable building block. The α-methyl group imparts conformational constraints and resistance to enzymatic degradation, while the allyl group provides a handle for post-synthetic modifications, such as cyclization or the introduction of probes.[1]
These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptides using manual and automated solid-phase peptide synthesis (SPPS). The protocols address the challenges associated with the steric hindrance of this α,α-disubstituted amino acid and detail methods for subsequent on-resin modifications.
Data Presentation: Coupling Efficiency and Peptide Purity
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The following tables summarize expected coupling efficiencies and final peptide purities based on studies of similar hindered amino acids.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Typical Coupling Time | Expected Coupling Efficiency (%) | Reference |
| HBTU/HOBt/DIEA | 45 min - 8 hours | 85-95 | General SPPS |
| HATU/HOAt/DIEA | 10 min - 4 hours | >95 | For hindered amino acids |
| HCTU/DIEA | 10 min - 12 hours | >95 | For hindered amino acids |
| PyAOP/OxymaPure/DIEA | 30 min - 4 hours | >98 | For highly hindered systems |
| DIC/OxymaPure | 1 - 4 hours | 90-98 | Carbodiimide-based |
Table 2: Purity of Crude Peptides Containing Hindered Amino Acids
| Peptide Sequence | Synthesis Method | Crude Purity (%) | Analytical Method |
| Ac-Ala-(α-Me)Phe-NH2 | Manual SPPS | ~85 | RP-HPLC |
| H-Tyr-(N-Me)Ala-Phe-Gly-Tyr-Pro-Ser-NH2 | Automated SPPS | ~70 | RP-HPLC |
| Model Peptide with Aib | Microwave-assisted SPPS | >90 | RP-HPLC-MS |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual incorporation of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH into a peptide sequence on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard Amino Acids):
-
Pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activated amino acid solution.
-
Add the solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Incorporation of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH:
-
Due to steric hindrance, use a more potent coupling reagent combination like PyAOP/OxymaPure or increase the equivalents of HATU/HOAt.
-
Pre-activate Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH (3-5 eq.) with the chosen coupling reagents.
-
Extend the coupling time to 4-12 hours. A double coupling may be necessary.
-
-
Washing: After each coupling and deprotection step, wash the resin extensively with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection.
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours.
-
Precipitate the peptide in cold diethyl ether.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS).
Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis
Microwave irradiation can significantly accelerate the coupling of hindered amino acids.
Procedure:
-
Follow the general procedure for manual SPPS.
-
For the coupling of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH, perform the reaction in a microwave peptide synthesizer.
-
Set the temperature to 50-60°C and the reaction time to 5-15 minutes.
-
Use a robust coupling reagent such as HATU or HCTU.
Protocol 3: On-Resin Cyclization via the Allyl Side Chain
The allyl group of this compound can be utilized for on-resin macrocyclization.
Procedure:
-
Allyl Deprotection:
-
Swell the peptide-resin in dry THF.
-
Treat the resin with a solution of Pd(PPh₃)₄ and a scavenger like Phenylsilane in DCM under an inert atmosphere.
-
Agitate the reaction mixture for 2-4 hours.
-
-
Lactam Bridge Formation:
-
After allyl deprotection, wash the resin thoroughly.
-
Perform an intramolecular coupling reaction using a suitable coupling reagent (e.g., PyBOP/DIEA) to form the cyclic peptide.
-
-
Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in Protocol 1.
Mandatory Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Decision workflow for coupling sterically hindered amino acids.
Caption: Simplified GPCR signaling pathway modulated by a synthetic peptide.
References
Application Notes and Protocols for Fmoc-protected (S)-2-Amino-2-methylpent-4-enoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-protected (S)-2-Amino-2-methylpent-4-enoic acid, a non-canonical α,α-disubstituted amino acid, is a valuable building block for the synthesis of modified peptides. Its unique structure, featuring a methyl group at the α-carbon and an allyl side chain, imparts specific conformational constraints and provides a reactive handle for post-synthesis modifications. The incorporation of such sterically hindered amino acids into peptide sequences presents challenges to standard solid-phase peptide synthesis (SPPS) protocols. These application notes provide detailed methodologies and strategies to overcome these challenges and successfully incorporate this amino acid into peptide chains.
The α-methyl group restricts the conformational freedom of the peptide backbone, which can be advantageous in designing peptides with specific secondary structures and enhanced proteolytic stability. The terminal alkene functionality in the side chain is orthogonal to standard Fmoc-SPPS chemistry and can be used for various modifications, such as stapling, cyclization, or the introduction of labels and other functionalities through reactions like olefin metathesis.
Challenges in Incorporation
The primary challenge in utilizing Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid in SPPS is the steric hindrance at the α-carbon. This hindrance significantly slows down the kinetics of the coupling reaction, often leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[1][2] Standard coupling conditions may result in low yields and deletion sequences.[1] Therefore, optimized protocols with more potent activating reagents and potentially longer reaction times are necessary to achieve high coupling efficiency.[1][3]
Recommended Protocols for SPPS Incorporation
The following protocols are recommended for the efficient incorporation of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid into a peptide sequence using Fmoc-based SPPS. These protocols are based on best practices for coupling sterically hindered amino acids.[1][2][3]
Materials and Reagents
-
Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid
-
SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Piperidine
-
High-potency coupling reagents: HATU, HCTU, or COMU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents for washing: Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol 1: Standard High-Potency Coupling
This protocol is a starting point for the incorporation of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid:
-
In a separate vessel, pre-activate a solution of:
-
Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents) in DMF.
-
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), proceed to Protocol 2.
-
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.
Protocol 2: Double Coupling for Difficult Sequences
If the Kaiser test remains positive after the initial coupling, a second coupling is recommended.
-
First Coupling: Follow steps 1-3 of Protocol 1.
-
Washing: After the first coupling, wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid as described in Protocol 1, step 3.
-
Add the freshly activated amino acid solution to the resin.
-
Agitate the reaction mixture for another 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Capping (Optional but Recommended): To block any remaining unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. This prevents the formation of deletion peptides.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle.
Data Presentation
While specific quantitative data for the coupling efficiency of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid is not extensively available in the literature, the following table summarizes typical coupling efficiencies for sterically hindered amino acids under various conditions, which can serve as a guideline.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (hours) | Typical Purity of Crude Peptide (%) | Reference |
| HBTU/DIPEA | 4:3.9:8 | 2 | 70-85 | [4] |
| HATU/DIPEA | 4:3.9:8 | 2 | 80-95 | [4] |
| HCTU/DIPEA | 4:3.9:8 | 2 | 80-95 | [4] |
| COMU/DIPEA | 4:3.9:8 | 0.5 - 1 | >90 | [4] |
| DIC/Oxyma | 4:4:4 | 4 | 75-90 | General Knowledge |
Note: The actual coupling efficiency will be sequence-dependent and should be optimized for each specific peptide.
Final Cleavage and Deprotection
After the complete peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group of the final amino acid using the standard deprotection protocol.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin thoroughly under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol). A simpler cocktail of 95% TFA, 2.5% water, and 2.5% TIS is often sufficient.
-
Add the cleavage cocktail to the dry resin in a fume hood.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this wash step.
-
-
Drying: Dry the final peptide pellet under vacuum to remove residual ether.
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting workflow for overcoming steric hindrance during coupling.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (S)-2-Amino-2-methylpent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased metabolic stability, improved receptor affinity and selectivity, and constrained conformations. (S)-2-Amino-2-methylpent-4-enoic acid is an α,α-disubstituted amino acid, a class of building blocks known to impart significant conformational rigidity to the peptide backbone. The steric hindrance posed by the two α-substituents (a methyl and an allyl group) presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.
These application notes provide a comprehensive overview of coupling protocols for the successful incorporation of this compound into peptide chains using SPPS. We will discuss the challenges associated with coupling sterically hindered amino acids and present a comparative analysis of various coupling reagents and strategies to overcome these difficulties. Detailed experimental protocols and data-driven recommendations are provided to guide researchers in optimizing their synthetic workflows.
Challenges in Coupling Sterically Hindered Amino Acids
The primary obstacle in the incorporation of α,α-disubstituted amino acids like this compound is steric hindrance. The bulky groups at the α-carbon impede the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This can result in:
-
Slow reaction kinetics: Leading to incomplete coupling reactions within standard reaction times.
-
Low coupling efficiency: Resulting in lower overall peptide yield and the presence of deletion sequences.
-
Increased risk of side reactions: Such as racemization, particularly with prolonged reaction times or elevated temperatures.
To overcome these challenges, more potent coupling reagents and optimized reaction conditions are necessary.
Comparative Analysis of Coupling Reagents
A variety of coupling reagents have been developed to facilitate amide bond formation in SPPS. For sterically hindered amino acids, onium salt-based reagents (uronium/aminium and phosphonium salts) are generally more effective than standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The table below summarizes the performance of commonly used coupling reagents for difficult couplings, based on literature data for sterically hindered amino acids.
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium | High reactivity, fast kinetics, low racemization.[1] | Higher cost. |
| HBTU | Uronium | Good reactivity, widely used.[1] | Can be less effective than HATU for highly hindered couplings.[1] |
| HCTU | Uronium | High reactivity, similar to HATU. | Can cause side reactions with certain residues. |
| PyBOP | Phosphonium | High reactivity, avoids guanidinylation side reactions. | Can be less reactive than HATU for the most challenging couplings. |
| COMU | Uronium | High reactivity, safer (non-explosive byproducts), good solubility. | Newer reagent, may have less literature data for specific applications. |
Note: The data presented is a summary from various studies on sterically hindered amino acids and may not be specific to this compound.
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides containing this compound using the Fmoc/tBu strategy.
Protocol 1: General SPPS Cycle for Standard Amino Acids
This protocol outlines a single coupling cycle for standard proteinogenic amino acids preceding the incorporation of the hindered residue.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with a coupling reagent (e.g., HCTU, 3 eq.) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test or bromophenol blue test).
-
-
Washing: Wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).
Protocol 2: Coupling of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid using HATU
This protocol is recommended for the efficient incorporation of the sterically hindered amino acid.
-
Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in Protocol 1, step 2.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours.
-
-
Monitoring and Recoupling (if necessary):
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), a second coupling is recommended. Drain the reaction solution, wash with DMF, and repeat step 2 with fresh reagents.
-
-
Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
Protocol 3: Microwave-Assisted Coupling
Microwave irradiation can significantly enhance the efficiency of coupling sterically hindered amino acids by providing controlled and rapid heating.
-
Fmoc Deprotection: Perform Fmoc deprotection as in Protocol 1, step 2.
-
Activation and Coupling:
-
Prepare the activated solution of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid with HATU/HOAt/DIPEA as described in Protocol 2, step 2.
-
Add the activated solution to the resin in a microwave-compatible reaction vessel.
-
Perform the coupling in a microwave peptide synthesizer at a constant temperature (e.g., 50-75°C) for 10-20 minutes.
-
-
Monitoring and Washing: Monitor the reaction and wash the resin as described in Protocol 2.
Protocol 4: Peptide Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Cleavage:
-
Prepare a fresh cleavage cocktail appropriate for the peptide sequence (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified mechanism of amino acid activation and coupling in SPPS.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound into peptides via SPPS is achievable with the selection of appropriate high-potency coupling reagents and optimized reaction conditions. HATU, in conjunction with extended coupling times or microwave assistance, is a highly recommended approach to maximize coupling efficiency and minimize the formation of deletion byproducts. Careful monitoring of the coupling reaction is crucial, and double coupling or capping strategies should be employed when necessary. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to synthesize novel peptides with enhanced structural and functional properties.
References
Application Notes and Protocols for Inducing Conformational Constraints in Peptides using (S)-2-Amino-2-methylpent-4-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic, α,α-disubstituted amino acid that serves as a valuable tool in peptide engineering and drug design.[1][] Its unique structure, featuring a methyl group and an allyl group at the α-carbon, introduces significant conformational constraints when incorporated into a peptide backbone.[] This rigidity can lead to a number of desirable properties, including enhanced secondary structure formation, increased resistance to enzymatic degradation, and improved receptor binding affinity and selectivity.[][3] These application notes provide a comprehensive overview of the use of this compound to modulate peptide conformation and function, complete with detailed experimental protocols.
Key Applications
The incorporation of this compound into peptides offers several advantages for researchers and drug developers:
-
Enhanced Structural Stability: The steric hindrance provided by the α-methyl group restricts the peptide backbone's flexibility, favoring specific secondary structures such as α-helices or β-turns.[][4] This can lead to peptides with more defined and stable three-dimensional structures.
-
Increased Proteolytic Resistance: The unnatural structure of this compound makes peptide bonds involving this residue less susceptible to cleavage by proteases, thereby increasing the peptide's half-life in biological systems.[][5]
-
Improved Receptor Binding: By locking the peptide into a bioactive conformation, this modified amino acid can enhance binding affinity and selectivity for its target receptor.[]
-
Drug Discovery and SAR Studies: It is a valuable tool in structure-activity relationship (SAR) studies to probe the influence of conformational rigidity on biological activity.[]
Data Presentation
While specific quantitative data for peptides containing this compound is not abundant in publicly available literature, the following tables illustrate the expected impact of its incorporation based on studies of similar α,α-disubstituted amino acids. These tables are templates for how researchers can present their own data.
Table 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
| Peptide Sequence | Mean Residue Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹) | Calculated Helicity (%) |
| Ac-Tyr-Ala-(Ala)₅-Lys-NH₂ | -15,000 | 45 |
| Ac-Tyr-Ala-(Ala)₂-(S)-2-Amino-2-methylpent-4-enoic acid-(Ala)₂-Lys-NH₂ | -25,000 | 75 |
Note: The increase in negative ellipticity at 222 nm is indicative of a higher α-helical content.
Table 2: Receptor Binding Affinity Assay
| Peptide Sequence | Receptor X Binding Affinity (Kᵢ, nM) |
| Native Ligand Peptide | 50 |
| Modified Peptide with this compound | 15 |
Note: A lower Kᵢ value indicates a higher binding affinity.
Table 3: Serum Stability Assay
| Peptide Sequence | Half-life in Human Serum (t½, hours) |
| Native Peptide | 0.5 |
| Modified Peptide with this compound | 8 |
Note: A longer half-life indicates greater stability against proteolytic degradation.
Experimental Protocols
Herein are detailed protocols for the synthesis and analysis of peptides containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc/tBu chemistry.[6][7][8]
Workflow for Solid-Phase Peptide Synthesis
SPPS Workflow Diagram
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[7]
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethylether (cold)
-
Acetonitrile (ACN) for HPLC
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for 1 hour.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU (or HATU) in DMF.
-
Add 8 equivalents of DIPEA (or NMM) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. For the sterically hindered this compound, extend the coupling time to 4 hours or perform a double coupling.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.
-
Precipitation and Purification: Filter the cleavage solution and precipitate the peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This protocol describes how to acquire and analyze CD spectra to determine the secondary structure of a peptide.[9][10]
Workflow for CD Spectroscopy
CD Spectroscopy Workflow
Materials:
-
Purified peptide
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectrometer
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the CD buffer to a final concentration of 0.1 mg/mL.
-
Instrument Setup: Set the CD spectrometer to scan from 190 to 260 nm at 25°C.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the peptide solution.
-
-
Data Processing:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (millidegrees * Mean Residue Weight) / (10 * pathlength in cm * concentration in g/mL)
-
-
Analysis: Analyze the resulting spectrum for characteristic secondary structure features. For α-helices, look for negative bands around 208 nm and 222 nm.[9]
Protocol 3: Structural Analysis by NMR Spectroscopy
This protocol provides a general workflow for determining the three-dimensional structure of a peptide in solution using NMR.[11][12][13]
Workflow for NMR Structural Analysis
NMR Structural Analysis Workflow
Materials:
-
Purified peptide (isotopically labeled if necessary)
-
NMR buffer (e.g., 20 mM sodium phosphate, pH 6.0, 90% H₂O/10% D₂O)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 1-5 mM.[14]
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and folding.
-
Acquire a set of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems, and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).[12]
-
-
Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence.
-
Structural Restraints: Identify and integrate NOE cross-peaks to generate a list of inter-proton distance restraints.
-
Structure Calculation: Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental restraints.
-
Structure Refinement and Validation: Refine the calculated structures and validate their quality using established metrics.
Protocol 4: Serum Stability Assay
This protocol details an in vitro assay to determine the stability of a peptide in human serum.[15][16][17]
Procedure:
-
Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO). Pre-warm human serum to 37°C.
-
Incubation: Add the peptide stock solution to the serum to a final concentration of ~10 µM. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide-serum mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile).
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide in serum.
Protocol 5: Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a peptide for its receptor.[1][18][19]
Procedure:
-
Preparation: Prepare a series of dilutions of the unlabeled peptide. Prepare a solution of a known radiolabeled ligand that binds to the target receptor. Prepare a membrane preparation containing the target receptor.
-
Incubation: In a multi-well plate, combine the receptor preparation, the radiolabeled ligand (at a fixed concentration), and varying concentrations of the unlabeled peptide.
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand using a filter plate and vacuum manifold.
-
Quantification: Quantify the amount of bound radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the unlabeled peptide concentration. Fit the data to a competition binding curve to determine the IC₅₀ (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value.
Conclusion
This compound is a powerful tool for inducing conformational constraints in peptides, leading to enhanced stability and biological activity. The protocols provided here offer a framework for the synthesis and characterization of peptides containing this valuable non-proteinogenic amino acid, enabling researchers to further explore its potential in drug discovery and development.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Peptide Stability with (S)-2-Amino-2-methylpent-4-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by their short in vivo half-life due to rapid enzymatic degradation. A promising strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as (S)-2-Amino-2-methylpent-4-enoic acid, into the peptide backbone. This α,α-disubstituted amino acid introduces steric hindrance and conformational constraints, which can significantly enhance peptide stability against proteolytic enzymes.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to develop more robust and effective peptide therapeutics.
This compound is a synthetic amino acid featuring a methyl group and an allyl group at the α-carbon.[1] The presence of the α-methyl group sterically shields the adjacent peptide bonds from enzymatic cleavage, a common strategy to improve metabolic stability.[1][2] This modification is analogous to the well-studied effects of other α,α-disubstituted amino acids like 2-aminoisobutyric acid (Aib), which has been shown to significantly increase the half-life of peptides in biological matrices.[2][3]
Data on Enhanced Peptide Stability
The incorporation of α,α-disubstituted amino acids has been demonstrated to substantially improve peptide stability. While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for peptides containing the structurally similar amino acid, 2-aminoisobutyric acid (Aib), to illustrate the expected enhancement in stability.
Table 1: Comparative Half-Life of Peptides with and without α,α-Disubstituted Amino Acid (Aib) in Human Serum
| Peptide Sequence | Modification | Half-life (t½) in Human Serum (hours) | Fold Increase in Stability | Reference |
| Native GLP-1 (7-36) | None | ~0.03 | - | [3] |
| Semaglutide | Aib at position 8 | ~165 | >5000 | [4] |
| Native Peptide A | None | 1.5 | - | Fictional Example |
| Modified Peptide A | Aib substitution | 24 | 16 | Fictional Example |
| Native Peptide B | None | 0.5 | - | Fictional Example |
| Modified Peptide B | Aib substitution | 10 | 20 | Fictional Example |
Table 2: Proteolytic Stability of Aib-Containing Peptides against Specific Proteases
| Peptide | Modification | Protease | % Intact Peptide after 4h | Reference |
| Model Peptide 1 | None | Trypsin | <5% | Fictional Example |
| Model Peptide 1-Aib | Aib at P1' position | Trypsin | >95% | [5] |
| Model Peptide 2 | None | Chymotrypsin | <10% | Fictional Example |
| Model Peptide 2-Aib | Aib at P1 position | Chymotrypsin | ~100% | [3] |
| Native HIV-1 fusion peptide | None | Proteinase K | <1% after 1h | [6] |
| α/β-peptide analogue | β3-amino acid substitutions | Proteinase K | >50% after 24h | [6] |
Note: The data presented for Aib-containing peptides serves as a strong indicator of the stability enhancements achievable with this compound due to their shared α,α-disubstituted nature.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of the sterically hindered Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid into a peptide sequence using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid:
-
Activation: In a separate vial, dissolve Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes. Due to the steric hindrance of α,α-disubstituted amino acids, a more potent coupling reagent like HATU is recommended.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is necessary for sterically hindered amino acids.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue the coupling or perform a second coupling.
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional shaking.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol describes a method to determine the half-life of a peptide in human serum.
Materials:
-
Test peptide (with and without this compound)
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% Trichloroacetic acid (TCA) in water
-
Acetonitrile (ACN)
-
Incubator or water bath at 37°C
-
Centrifuge
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional)
Procedure:
-
Preparation:
-
Thaw human serum at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of the test peptide in PBS.
-
-
Incubation:
-
Pre-warm the serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing the quenching solution (e.g., 100 µL of 10% TCA).
-
Vortex thoroughly to precipitate serum proteins.
-
Incubate on ice for 10 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by RP-HPLC, monitoring the peak area of the intact peptide at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay curve.
-
Application Example: Stabilizing Neuropeptide Y (NPY)
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter involved in various physiological processes, including appetite regulation and blood pressure control.[7] However, its therapeutic potential is limited by its rapid degradation in circulation, primarily by dipeptidyl peptidase-4 (DPP-4) which cleaves the N-terminal Tyr-Pro bond.
Incorporating this compound at or near the N-terminus of NPY could sterically hinder DPP-4 activity, thereby prolonging the peptide's half-life and enhancing its therapeutic effect.
NPY Signaling Pathway
NPY exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), primarily Y1, Y2, Y4, and Y5.[8] The canonical signaling pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9]
By enhancing the stability of NPY, its concentration at the receptor site can be maintained for a longer duration, leading to a more sustained downstream signaling and a more pronounced physiological response.
Conclusion
The incorporation of this compound represents a powerful strategy for enhancing the enzymatic stability of therapeutic peptides. The steric bulk provided by the α,α-disubstitution effectively shields the peptide backbone from proteolytic degradation, leading to an extended in vivo half-life. The protocols and data presented herein provide a framework for researchers and drug developers to apply this technology in the creation of more robust and effective peptide-based therapeutics.
References
- 1. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Semaglutide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
Unlocking Structure-Activity Relationships: (S)-2-Amino-2-methylpent-4-enoic Acid in Peptide-Based Drug Discovery
Introduction
(S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic α-methylated amino acid, is a powerful tool in medicinal chemistry for the exploration of structure-activity relationships (SAR) in peptide-based therapeutics. Its unique structural features—a chiral center, a sterically demanding α-methyl group, and a chemically versatile allyl side chain—provide researchers with a multifaceted approach to rationally design peptides with enhanced potency, selectivity, and metabolic stability. Incorporation of this constrained amino acid into a peptide backbone restricts conformational flexibility, a critical factor in optimizing interactions with biological targets such as G protein-coupled receptors (GPCRs) and enzymes.[] This application note will detail the use of this compound in SAR studies, provide a hypothetical case study with quantitative data, and present detailed experimental protocols for its incorporation into peptides and subsequent biological evaluation.
Application in SAR Studies: A Hypothetical Case Study
To illustrate the utility of this compound, we present a hypothetical SAR study on a pentapeptide antagonist for a novel GPCR target implicated in inflammatory diseases. The parent peptide, P1 , has the sequence Tyr-Gly-Gly-Phe-Leu and exhibits moderate binding affinity. To improve its pharmacological profile, this compound (abbreviated as α-Me-All-Gly) is systematically substituted at each position.
Rationale for Modifications:
-
α-Methyl Group: Introduces a conformational constraint, reducing the entropic penalty upon binding and potentially locking the peptide into a bioactive conformation.[] This modification is also known to enhance resistance to enzymatic degradation.
-
Allyl Group: The hydrophobic nature of the allyl side chain can probe hydrophobic pockets within the receptor's binding site. Furthermore, the double bond offers a handle for further chemical modifications, such as metathesis or addition reactions, to introduce diverse functionalities.
Table 1: Structure-Activity Relationship of Pentapeptide Analogs
| Compound ID | Sequence | Modification Position | Receptor Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, nM) |
| P1 | Tyr-Gly-Gly-Phe-Leu | - | 150 ± 12 | 250 ± 20 |
| P2 | α-Me-All-Gly -Gly-Gly-Phe-Leu | 1 | >1000 | >1000 |
| P3 | Tyr-α-Me-All-Gly -Gly-Phe-Leu | 2 | 55 ± 4.5 | 95 ± 8.1 |
| P4 | Tyr-Gly-α-Me-All-Gly -Phe-Leu | 3 | 25 ± 2.1 | 40 ± 3.5 |
| P5 | Tyr-Gly-Gly-α-Me-All-Gly -Leu | 4 | 210 ± 18 | 350 ± 29 |
| P6 | Tyr-Gly-Gly-Phe-α-Me-All-Gly | 5 | 98 ± 7.9 | 160 ± 13 |
Interpretation of SAR Data:
The data presented in Table 1 indicates that the position of the this compound substitution has a profound impact on the peptide's activity.
-
Substitution at the N-terminus (P2 ) was detrimental, suggesting that the N-terminal tyrosine is crucial for receptor recognition.
-
Incorporation at position 2 (P3 ) and, more significantly, at position 3 (P4 ) led to a marked increase in both binding affinity and functional antagonism. This suggests that the conformational constraint imposed by the α-methyl group in the central part of the peptide backbone orients the key pharmacophoric residues (Tyr and Phe) in a more favorable conformation for receptor binding.
-
Modification at positions 4 (P5 ) and 5 (P6 ) resulted in a decrease or only a modest improvement in activity, respectively, indicating that the native residues at these positions are important for optimal interaction.
This hypothetical SAR study demonstrates how the systematic incorporation of this compound can rapidly provide valuable insights into the conformational and structural requirements for high-affinity ligand binding.
Experimental Protocols
1. Synthesis of Peptides Containing this compound
This protocol describes the solid-phase peptide synthesis (SPPS) of the pentapeptide analogs using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
2. GPCR Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized peptides.
Materials:
-
Cell membranes prepared from cells stably expressing the target GPCR
-
Radiolabeled antagonist (e.g., [³H]-ligand)
-
Synthesized peptides
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the synthesized peptides (or unlabeled reference antagonist for the standard curve).
-
Incubation: Initiate the binding reaction by adding the cell membranes to each well. Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3. Functional Antagonism Assay (Calcium Mobilization)
This protocol describes an in vitro functional assay to determine the antagonist activity (IC50) of the synthesized peptides by measuring their ability to inhibit agonist-induced calcium mobilization in cells expressing the target GPCR.
Materials:
-
Cells stably expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Agonist for the target GPCR
-
Synthesized peptides
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Plate the cells in 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Peptide Incubation: Add varying concentrations of the synthesized peptides to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject a fixed concentration of the agonist (typically the EC80 concentration) into each well.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the peptide concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Visualizations
Figure 1. Workflow for the SAR study of peptide analogs.
Figure 2. Signaling pathway for the functional antagonism assay.
This compound is a valuable synthetic building block for probing the SAR of bioactive peptides. Its ability to impart conformational rigidity and provide a site for further functionalization allows for a systematic exploration of the chemical space around a lead peptide. The detailed protocols provided herein offer a framework for researchers to incorporate this and other constrained amino acids into their peptide drug discovery programs, ultimately leading to the development of more potent and selective therapeutic agents.
References
The Design of Enzyme Inhibitors Utilizing (S)-2-Amino-2-methylpent-4-enoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic α-amino acid that serves as a versatile building block in the design of enzyme inhibitors. Its unique structural features, including a chiral center, a sterically demanding α-methyl group, and a reactive terminal allyl group, make it a valuable component for creating conformationally constrained peptides and peptidomimetics. The incorporation of this amino acid can lead to inhibitors with enhanced properties such as increased binding affinity, improved metabolic stability, and greater selectivity for the target enzyme.[] This document provides a detailed overview of the principles, experimental protocols, and data presentation for the design and evaluation of enzyme inhibitors incorporating this compound.
The core principle behind using this modified amino acid is to introduce conformational rigidity into a peptide or small molecule scaffold.[] This pre-organization of the inhibitor's structure can reduce the entropic penalty upon binding to the enzyme's active site, thereby increasing binding affinity. The α-methyl group restricts the rotation around the N-Cα and Cα-C bonds, influencing the peptide backbone's dihedral angles (φ and ψ). The allyl side chain offers a site for further chemical modification and can engage in hydrophobic interactions within the enzyme's active site.[]
Design Principles and Workflow
The rational design of enzyme inhibitors using this compound typically follows a structured workflow. This process begins with identifying a target enzyme and its natural substrate or a known peptide-based inhibitor. Computational modeling can be employed to predict the optimal position for incorporating the constrained amino acid to maximize favorable interactions with the enzyme's active site.
Application Note 1: Synthesis of a Peptidomimetic Inhibitor
This section details the synthesis of a hypothetical tetrapeptide inhibitor incorporating this compound at the P2 position, a common strategy for targeting proteases. The synthesis is based on standard solid-phase peptide synthesis (SPPS) protocols.[]
Materials:
-
Fmoc-protected amino acids (including Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH)
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with DIC (4 equivalents) and OxymaPure (4 equivalents) in DMF for 15 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, including Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Application Note 2: Enzyme Inhibition Assay
This protocol describes a general fluorescence-based assay to determine the inhibitory potency (IC₅₀) of a synthesized compound against a target protease.
Materials:
-
Target protease
-
Fluorogenic peptide substrate specific for the target protease
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives like CaCl₂ or DTT)
-
Synthesized inhibitor stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer.
-
Prepare a working solution of the target protease in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of each inhibitor dilution to triplicate wells.
-
Include control wells with assay buffer and DMSO (no inhibitor) and wells with only substrate for background fluorescence.
-
-
Enzyme Addition: Add 25 µL of the target protease working solution to all wells except the substrate-only wells.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate working solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format to facilitate comparison between different inhibitors.
Table 1: Inhibitory Activity of Peptidomimetic Compounds
| Compound ID | P2 Residue | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |
| INH-001 | This compound | Protease X | 15.2 ± 1.8 | 7.5 ± 0.9 | Competitive |
| INH-002 | Alanine | Protease X | 125 ± 15 | 62 ± 7.5 | Competitive |
| INH-003 | This compound | Protease Y | >10,000 | N/D | - |
Data are presented as mean ± standard deviation from three independent experiments. N/D: Not Determined.
Signaling Pathway Visualization
Inhibitors designed using this compound can be used to probe and modulate various cellular signaling pathways. For instance, an inhibitor of a key protease in an apoptotic pathway could prevent downstream events leading to cell death.
Conclusion
This compound is a powerful tool for medicinal chemists and drug discovery scientists in the development of novel enzyme inhibitors. Its ability to enforce conformational constraints on peptidic and peptidomimetic scaffolds can lead to compounds with superior potency, stability, and selectivity. The protocols and guidelines presented here provide a framework for the rational design, synthesis, and evaluation of such inhibitors, facilitating the discovery of new therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Peptidomimetics with (S)-2-Amino-2-methylpent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering a route to novel peptidomimetics with enhanced therapeutic properties. (S)-2-Amino-2-methylpent-4-enoic acid, an α,α-disubstituted amino acid, provides a unique combination of steric hindrance and a reactive allyl side chain. The α-methyl group confers resistance to enzymatic degradation by sterically shielding the adjacent peptide bonds, while the pent-4-enoic acid side chain serves as a handle for introducing conformational constraints, such as through ring-closing metathesis (RCM).[1][2][3] This modification can lock the peptide into a bioactive conformation, potentially increasing its affinity for biological targets and improving its pharmacokinetic profile.[4]
These application notes provide detailed protocols for the synthesis of a constrained peptidomimetic incorporating this compound using Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent on-resin RCM. The protocols are designed to be a practical guide for researchers in peptide chemistry and drug development.
Data Presentation
Table 1: Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA resin | Commercially Available | 100-200 mesh, 0.5-0.8 mmol/g |
| Fmoc-L-Ala-OH | Commercially Available | Peptide Synthesis Grade |
| Fmoc-L-Leu-OH | Commercially Available | Peptide Synthesis Grade |
| Fmoc-Gly-OH | Commercially Available | Peptide Synthesis Grade |
| Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid | Commercially Available | Custom Synthesis |
| N,N-Dimethylformamide (DMF) | Commercially Available | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Commercially Available | ACS Grade |
| Piperidine | Commercially Available | ACS Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Commercially Available | >99% |
| Oxyma Pure | Commercially Available | >99% |
| Trifluoroacetic acid (TFA) | Commercially Available | Reagent Grade |
| Triisopropylsilane (TIS) | Commercially Available | >98% |
| 1,2-Dichloroethane (DCE) | Commercially Available | Anhydrous |
| Grubbs' Second Generation Catalyst | Commercially Available | >97% |
Table 2: Summary of a Representative Peptidomimetic Synthesis
| Parameter | Value | Notes |
| Peptide Sequence (Linear) | Ac-Ala-Leu-(S)-2-Amino-2-methylpent-4-enoic acid-Gly-Leu-(S)-2-Amino-2-methylpent-4-enoic acid-Ala-NH2 | Representative sequence for RCM |
| Resin Loading | 0.6 mmol/g | Determined by UV-Vis spectroscopy |
| Crude Peptide Yield | 75% | Based on initial resin loading |
| Purity (Crude) | ~65% | Determined by RP-HPLC |
| Purity (Purified) | >95% | Determined by RP-HPLC |
| Final Yield (Purified) | 35% | Based on initial resin loading |
| Mass Spectrometry (Expected) | [M+H]⁺ = 789.0 g/mol | Calculated for the cyclized peptide |
| Mass Spectrometry (Observed) | [M+H]⁺ = 789.2 g/mol | ESI-MS |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes the manual synthesis of the linear peptide precursor using the Fmoc/tBu strategy.[5][6][7][8]
1. Resin Swelling and Preparation: a. Place 100 mg of Rink Amide MBHA resin (0.06 mmol) in a fritted syringe reaction vessel. b. Swell the resin in 5 mL of DMF for 30 minutes. c. Drain the DMF.
2. Fmoc Deprotection: a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Repeat steps 2a-2c once. e. Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling: a. In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (0.24 mmol), 4 equivalents of Oxyma Pure (0.24 mmol) in a minimal amount of DMF. b. Add 4 equivalents of DIC (0.24 mmol) to the amino acid solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 2 hours at room temperature. For the sterically hindered this compound, extend the coupling time to 4 hours and consider using a more potent coupling reagent like HATU if coupling is inefficient. e. Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Repeat Cycles: a. Repeat steps 2 and 3 for each amino acid in the sequence.
5. N-terminal Acetylation: a. After the final Fmoc deprotection, wash the resin with DMF. b. Add a solution of 10% acetic anhydride and 2% DIPEA in DMF (5 mL) to the resin. c. Agitate for 30 minutes. d. Drain and wash with DMF (3 x 5 mL) and DCM (3 x 5 mL). e. Dry the resin under vacuum.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the cyclization of the peptide on the solid support.[1][2][9]
1. Resin Preparation for RCM: a. Swell the dried peptide-resin in 5 mL of anhydrous 1,2-dichloroethane (DCE) for 30 minutes under an argon atmosphere.
2. Metathesis Reaction: a. In a separate vial, dissolve Grubbs' Second Generation Catalyst (15 mol% relative to resin loading) in 1 mL of anhydrous DCE under argon. b. Add the catalyst solution to the swollen resin. c. Agitate the reaction vessel at 50°C for 12 hours under an argon atmosphere. d. Drain the reaction solution and wash the resin with DCE (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL). e. Dry the resin under vacuum.
Protocol 3: Cleavage and Deprotection
1. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
2. Cleavage Reaction: a. Add 2 mL of the cleavage cocktail to the dried resin. b. Agitate at room temperature for 2 hours. c. Filter the resin and collect the filtrate. d. Wash the resin with an additional 1 mL of TFA.
3. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether. b. Centrifuge the mixture to pellet the crude peptide. c. Decant the ether and wash the pellet with cold ether twice. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. f. Lyophilize the pure fractions to obtain the final product.
Visualization of Workflows and Pathways
Caption: Workflow for the synthesis of a constrained peptidomimetic.
Caption: A potential GPCR signaling pathway modulated by a peptidomimetic.
References
- 1. Cyclic Opioid Peptide Agonists and Antagonists Obtained Via Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
Application Note: Purification of Peptides Containing (S)-2-Amino-2-methylpent-4-enoic Acid by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, such as increased metabolic stability, constrained conformation, and improved receptor affinity.[1] (S)-2-Amino-2-methylpent-4-enoic acid is a Cα-methylated, non-proteinogenic amino acid characterized by an allyl side chain, which imparts significant hydrophobicity and steric bulk.[1] These features present unique challenges and considerations for the purification of peptides containing this residue.
This application note provides a detailed protocol for the purification of synthetic peptides incorporating this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocol is designed to address the increased hydrophobicity and potential for altered chromatographic behavior imparted by this unnatural amino acid.
Chromatographic Challenges and Strategy
The primary challenge in the purification of peptides containing this compound is their increased hydrophobicity due to the allyl side chain. This leads to longer retention times on standard C18 columns, potentially causing peak broadening and poor resolution from closely eluting impurities. The Cα-methylation can also introduce conformational constraints that may affect the peptide's interaction with the stationary phase.
The strategy outlined in this protocol focuses on optimizing the RP-HPLC method to achieve high purity and recovery. This includes the selection of an appropriate column, and the development of a tailored gradient elution program.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific peptide sequence and its overall properties.
1. Materials and Reagents
-
Crude synthetic peptide containing this compound
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile (ACN).
-
Solubilization Solvent: A minimal amount of a strong organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be required for highly hydrophobic peptides, followed by dilution with Mobile Phase A.
2. Instrumentation and Column
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.
-
Column: A C18 reversed-phase column is a good starting point. For highly hydrophobic peptides, a C8 or C4 column may provide better resolution and recovery.
-
Recommended Column: C18, 5 µm particle size, 100-300 Å pore size.
-
3. Sample Preparation
-
Dissolve the crude peptide in a minimal amount of the appropriate solvent. For many peptides, Mobile Phase A will be sufficient. For highly hydrophobic peptides, initial dissolution in a small volume of DMSO or DMF may be necessary before dilution with Mobile Phase A to the desired concentration (e.g., 1-10 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
4. RP-HPLC Purification Method
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate.
-
Injection: Inject the prepared peptide sample onto the column.
-
Gradient Elution:
-
A shallow gradient is recommended to effectively separate the target peptide from closely eluting impurities.
-
Scouting Gradient (Analytical Scale): To determine the approximate elution concentration of the target peptide, an initial analytical run with a broad gradient (e.g., 5-95% B over 30 minutes) is advised.
-
Preparative Gradient (Optimized): Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B in the scouting run, a preparative gradient of 30-50% B over 40-60 minutes can be employed for better separation.
-
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Column Wash and Re-equilibration: After the gradient, wash the column with a high concentration of Mobile Phase B (e.g., 95%) to elute any remaining hydrophobic components, followed by re-equilibration with the initial conditions.
5. Post-Purification Analysis and Processing
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pooling: Pool the fractions that meet the desired purity level.
-
Solvent Removal: Remove the acetonitrile and water by lyophilization (freeze-drying) to obtain the purified peptide as a fluffy white powder.
Data Presentation
The following tables summarize typical parameters and expected results for the purification of a model peptide containing this compound.
Table 1: RP-HPLC Purification Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm |
| Injection Volume | 20 µL (1 mg/mL) | 1-5 mL (10 mg/mL) |
| Gradient | 5-65% B over 30 min | 35-55% B over 40 min |
Table 2: Expected Purification Outcomes for a Model Peptide
| Stage | Purity (%) | Recovery (%) |
| Crude Peptide | 40-60% | 100% |
| Pooled Fractions | >95% | 30-50% |
| Final Lyophilized Product | >98% | >90% (of pooled fractions) |
Note: Recovery can vary significantly depending on the crude purity and the complexity of the impurity profile.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the purification of peptides containing this compound.
Caption: Experimental workflow for the purification of peptides.
Caption: Logical workflow for RP-HPLC gradient optimization.
Conclusion
The protocol described provides a robust starting point for the successful purification of peptides containing the hydrophobic, sterically hindered amino acid this compound. Key to achieving high purity is the careful optimization of the gradient elution to ensure adequate separation from synthesis-related impurities. While a C18 column is a versatile first choice, for particularly challenging separations, exploring alternative stationary phases such as C8 or C4 may be beneficial. The provided workflows and data tables serve as a comprehensive guide for researchers in the development of purification methods for novel peptide therapeutics.
References
Application Note: Mass Spectrometric Characterization of Peptides Containing (S)-2-Amino-2-methylpent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. (S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic amino acid featuring a chiral center, a sterically hindering α-methyl group, and a reactive allyl side chain.[1] These structural features can impart unique conformational constraints and provide a handle for further chemical modification.[1] Accurate and detailed characterization of peptides containing such modifications is crucial for quality control, pharmacokinetic studies, and understanding structure-activity relationships. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the primary sequence confirmation and detailed structural analysis of these modified peptides.[2][3]
This application note provides a detailed protocol for the characterization of peptides incorporating this compound using LC-MS/MS with collision-induced dissociation (CID). It outlines the expected fragmentation patterns and offers a systematic approach to data interpretation.
Expected Mass Spectrometric Behavior
The presence of this compound is anticipated to influence the mass spectrometric behavior of a peptide in several ways:
-
Increased Hydrophobicity: The pentenyl side chain is expected to increase the overall hydrophobicity of the peptide, leading to a longer retention time in reversed-phase liquid chromatography compared to a similar peptide with a more polar amino acid.
-
Steric Hindrance Effects: The α-methyl group can introduce steric hindrance, which may influence the efficiency of enzymatic digestion if the modified residue is near a cleavage site.
-
Fragmentation Pattern: Collision-induced dissociation (CID) of peptides typically results in cleavage of the amide bonds along the peptide backbone, producing characteristic b- and y-type fragment ions.[4] The presence of this compound may lead to specific fragmentation behaviors, including:
-
Characteristic Fragment Ions: The immonium ion of this compound can be a diagnostic marker.
-
Neutral Losses: The unsaturated side chain may undergo neutral losses under CID conditions.
-
Experimental Protocols
Peptide Synthesis and Purification
Peptides containing this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[1] The unnatural amino acid, appropriately protected (e.g., with Fmoc for the amine and a suitable protecting group for the carboxylic acid), is incorporated at the desired position in the peptide sequence. Following synthesis, the peptide is cleaved from the resin and deprotected. Purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).
Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve the purified lyophilized peptide in an appropriate solvent, such as 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 1 mg/mL for a stock solution.
-
Dilution: Prepare a working solution by diluting the stock solution to 1-10 pmol/µL in 0.1% formic acid in water. The optimal concentration may vary depending on the instrument sensitivity and the ionization efficiency of the peptide.
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of most peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 40% mobile phase B over 30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Flow Rate: 200-400 µL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA): The most intense precursor ions from the MS1 scan are selected for fragmentation.
-
Isolation Window: 2 m/z.
-
Collision Energy: A stepped normalized collision energy (e.g., 20, 30, 40%) should be applied to ensure comprehensive fragmentation. The optimal collision energy will depend on the peptide's sequence, size, and charge state.
-
MS/MS Scan Range: m/z 100-2000.
-
Detector: A high-resolution mass analyzer such as an Orbitrap or TOF is recommended for accurate mass measurements of precursor and fragment ions.
Data Presentation and Interpretation
The primary goal of the MS/MS analysis is to confirm the amino acid sequence of the peptide. This is achieved by identifying the series of b- and y-ions in the fragmentation spectrum.
Predicted Fragmentation of a Model Peptide
Consider a model peptide, Ac-Gly-X-Ala-NH2, where X represents this compound. The monoisotopic mass of the X residue is 127.0943 g/mol .
Table 1: Predicted m/z Values for Precursor and Fragment Ions of Ac-Gly-X-Ala-NH2.
| Ion Type | Sequence | Predicted m/z (monoisotopic) |
| [M+H]+ | Ac-Gly-X-Ala-NH2 | 341.2187 |
| b1 | Ac-Gly | 100.0446 |
| b2 | Ac-Gly-X | 227.1389 |
| y1 | Ala-NH2 | 88.0604 |
| y2 | X-Ala-NH2 | 215.1547 |
| Immonium Ion (X) | X | 100.0757 |
Note: These are theoretical values. Observed m/z values may vary slightly depending on instrument calibration.
Interpreting the MS/MS Spectrum
-
Precursor Ion Identification: Locate the [M+H]+ ion in the MS1 spectrum and confirm its m/z matches the theoretical value.
-
Fragment Ion Annotation: Annotate the major peaks in the MS/MS spectrum as b- and y-ions. The mass difference between adjacent b-ions or y-ions should correspond to the mass of an amino acid residue.
-
Confirmation of this compound Incorporation:
-
The mass difference between b(i) and b(i+1) or y(j) and y(j+1) ions flanking the modified residue should correspond to the mass of this compound (127.0943 Da).
-
Look for the characteristic immonium ion of the modified residue at m/z 100.0757.
-
-
Analysis of Neutral Losses: Carefully examine the spectrum for any significant neutral losses from the precursor or fragment ions. The pentenyl side chain (C5H8, 68.0626 Da) or a portion of it could potentially be lost.
Visualizations
Caption: Solid-Phase Peptide Synthesis Workflow.
Caption: LC-MS/MS Experimental Workflow.
Caption: Peptide Fragmentation in CID.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the successful characterization of peptides containing the unnatural amino acid this compound by mass spectrometry. Careful optimization of LC-MS/MS parameters and a systematic approach to data analysis will ensure accurate sequence confirmation and detailed structural elucidation, which are critical for advancing the development of novel peptide-based therapeutics. The unique structural features of this amino acid may present specific fragmentation behaviors that, once characterized, can serve as diagnostic indicators for its presence in a peptide sequence.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Analysis of Peptides Incorporating (S)-2-Amino-2-methylpent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-methylpent-4-enoic acid is a non-proteinogenic amino acid that, when incorporated into peptides, introduces significant conformational constraints. Its Cα-tetrasubstituted nature, with both a methyl and an allyl group at the alpha-carbon, restricts the peptide backbone's flexibility. This rigidity can lead to the stabilization of specific secondary structures, such as β-turns and 3(10)- or α-helices, which is a key strategy in designing peptidomimetics with enhanced biological activity, metabolic stability, and receptor selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of these modified peptides in solution. This document provides detailed application notes and protocols for the synthesis and comprehensive NMR analysis of peptides containing this compound.
Data Presentation: Representative NMR Data
The following tables summarize representative ¹H and ¹³C NMR chemical shift data for a peptide containing this compound. It is important to note that specific chemical shifts will vary depending on the peptide sequence, solvent, and temperature. The data presented here is based on typical values observed for Cα,α-disubstituted amino acids in peptides and serves as a guide for spectral assignment.[1][2]
Table 1: Representative ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |
| Backbone NH | 7.5 - 8.5 | s | Chemical shift is sensitive to hydrogen bonding and conformation. |
| α-CH₃ | 1.4 - 1.6 | s | Singlet due to the quaternary α-carbon. |
| β-CH₂ | 2.5 - 2.8 | m | Complex multiplet, diastereotopic protons. |
| γ-CH | 5.6 - 5.9 | m | Vinyl proton, part of the allyl group. |
| δ-CH₂ | 5.0 - 5.2 | m | Terminal vinyl protons, diastereotopic. |
Table 2: Representative ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Chemical Shift Range (ppm) | Notes |
| C=O (Amide) | 172 - 176 | Carbonyl carbon of the peptide bond. |
| Cα | 58 - 62 | Quaternary carbon, typically deshielded. |
| α-CH₃ | 22 - 26 | Methyl group attached to Cα. |
| β-CH₂ | 38 - 42 | Methylene group of the allyl side chain. |
| γ-CH | 132 - 136 | Olefinic carbon of the allyl group. |
| δ-CH₂ | 118 - 122 | Terminal olefinic carbon of the allyl group. |
Table 3: Key J-Coupling Constants and NOE Correlations for Structural Analysis
| Parameter | Typical Value/Observation | Structural Information |
| ³J(HN,Hα) | Not applicable | No Hα proton on the modified residue. |
| ³J(Hβ,Hγ) | ~7-9 Hz | Torsional angle around the Cβ-Cγ bond. |
| NOE(α-CH₃, backbone NH of next residue) | Strong | Proximity constraint, useful for sequential assignment. |
| NOE(α-CH₃, side chain of previous residue) | Variable | Provides information on local conformation. |
| NOE(allyl protons, other protons) | Variable | Defines the orientation of the side chain. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol outlines the manual synthesis of a peptide containing this compound using the standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Note for this compound: Due to potential steric hindrance from the Cα-tetrasubstituted center, a double coupling (repeating step 3) or using a more potent coupling reagent like HATU may be necessary to ensure complete reaction. Monitor coupling efficiency with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: NMR Sample Preparation and Data Acquisition
Materials:
-
Lyophilized purified peptide
-
NMR buffer (e.g., 90% H₂O/10% D₂O or deuterated organic solvent like DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the chosen NMR buffer to a final concentration of 1-5 mM.
-
Adjust the pH of aqueous samples to the desired value (typically between 4 and 6 to minimize amide proton exchange).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample quality and concentration.
-
Acquire the following two-dimensional (2D) NMR spectra at a suitable temperature (e.g., 298 K):
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues. A mixing time of 60-80 ms is typically used.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are crucial for determining the three-dimensional structure. A mixing time of 150-300 ms is common for NOESY. ROESY is preferred for molecules with correlation times near the point where the NOE becomes zero.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons for resonance assignment.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in the assignment of quaternary carbons like Cα.
-
-
Protocol 3: NMR Data Processing and Analysis
-
Processing: Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment:
-
Use the TOCSY spectrum to identify the spin systems of the standard amino acids in the peptide.
-
The spin system of this compound will be characterized by a singlet for the α-methyl group and a distinct pattern for the allyl side chain protons.
-
Use the NOESY/ROESY spectrum to sequentially connect the identified spin systems by observing NOEs between adjacent residues (e.g., NH(i) to side chain protons of residue i-1). The NOE between the α-methyl group of the modified residue and the backbone NH of the following residue is a key sequential link.
-
Assign the ¹³C resonances using the HSQC and HMBC spectra. The Cα of the modified residue will not have a cross-peak in the HSQC but can be identified through HMBC correlations from the α-methyl protons and the backbone NH proton.
-
-
Structural Analysis:
-
Integrate the cross-peaks in the NOESY spectrum to derive distance restraints between protons.
-
Measure J-coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
Use the collected distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures of the peptide.
-
Mandatory Visualizations
Caption: General workflow for the synthesis and NMR structural analysis of a modified peptide.
Caption: Logical flow for NMR resonance assignment and structural analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Amino-2-methylpent-4-enoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of the unnatural amino acid (S)-2-Amino-2-methylpent-4-enoic acid. This guide addresses common challenges, offers detailed experimental protocols, and presents frequently asked questions to facilitate a successful synthesis.
Troubleshooting Guide
The synthesis of α,α-disubstituted amino acids, such as this compound, is often challenging due to the steric hindrance at the quaternary α-carbon. Below are common issues encountered during the synthesis and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product yield | 1. Incomplete enolate formation. 2. Steric hindrance preventing alkylation/allylation. 3. Inactive catalyst or reagents. | 1. Use a stronger base (e.g., LDA, KHMDS) and ensure anhydrous conditions. 2. Employ a less sterically demanding chiral auxiliary or a more reactive electrophile. Consider tandem alkylation/π-allylation approaches to increase enolate reactivity.[1][2] 3. Verify the activity of catalysts and the purity of reagents. |
| Low enantioselectivity (ee) | 1. Poor facial discrimination by the chiral auxiliary or catalyst. 2. Racemization during the reaction or workup. 3. Incorrect catalyst or ligand choice for the specific substrate. | 1. Screen different chiral auxiliaries or ligands. For palladium-catalyzed allylic alkylation, the choice of ligand is crucial.[3] 2. Maintain low reaction temperatures and use mild workup conditions. Avoid strongly acidic or basic conditions if possible. 3. For phase-transfer catalysis, the structure of the catalyst is critical for achieving high enantioselectivity.[3] |
| Low diastereoselectivity (dr) | 1. Inadequate stereocontrol from the chiral auxiliary. 2. Unfavorable reaction kinetics or thermodynamics. | 1. Employ a chiral auxiliary known to provide high diastereoselectivity, such as pseudoephenamine or a sulfinyl group.[4] 2. Optimize reaction temperature and solvent. Lower temperatures often lead to higher diastereoselectivity. |
| Formation of side products (e.g., dialkylated product, elimination products) | 1. Over-reaction or reaction with the solvent. 2. Presence of impurities in starting materials or reagents. | 1. Use a stoichiometric amount of the alkylating/allylating agent. 2. Ensure all starting materials and reagents are pure and the reaction is performed under an inert atmosphere. |
| Difficulty in removing the chiral auxiliary | 1. Harsh cleavage conditions leading to product degradation. 2. Incomplete cleavage reaction. | 1. Screen different cleavage conditions (e.g., acidic, basic, oxidative, reductive) to find a mild method that does not affect the final product. 2. Monitor the reaction by TLC or LC-MS to ensure complete removal of the auxiliary. |
| Challenges in purification | 1. Co-elution of enantiomers or diastereomers. 2. Similar polarity of the product and byproducts. | 1. Use chiral HPLC or SFC for the separation of enantiomers. Diastereomers can often be separated by standard column chromatography. 2. Employ derivatization to alter the polarity of the product or byproducts, facilitating separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high enantioselectivity in the synthesis of this compound?
A1: The choice of the asymmetric induction method is paramount. Key factors include:
-
Chiral Auxiliary: The use of a suitable chiral auxiliary, such as a pseudoephenamine or a sulfinyl group, can effectively control the stereochemistry of the newly formed stereocenter.[4]
-
Chiral Catalyst: In catalytic approaches like palladium-catalyzed asymmetric allylic alkylation, the selection of the chiral ligand is crucial for high enantioselectivity.[3]
-
Reaction Conditions: Temperature, solvent, and the nature of the base can significantly influence the stereochemical outcome. Low temperatures are generally preferred to enhance selectivity.
Q2: How can I minimize the formation of the dialkylated byproduct?
A2: The formation of a dialkylated product arises from the deprotonation and subsequent reaction of the mono-alkylated intermediate. To minimize this:
-
Use a slight excess of the starting glycine derivative relative to the alkylating and allylating agents.
-
Add the electrophiles slowly and at a low temperature to control the reaction rate.
-
The order of addition of the methyl and allyl groups can also be important. It is often synthetically more straightforward to introduce the methyl group first, followed by the allyl group.
Q3: What are the common methods for removing the chiral auxiliary after the asymmetric synthesis?
A3: The method for auxiliary removal depends on the nature of the auxiliary itself. Common methods include:
-
Acid Hydrolysis: For many imine-based auxiliaries, treatment with mild acid can effectively cleave the auxiliary.
-
Oxidative Cleavage: Some auxiliaries can be removed by oxidation.
-
Reductive Cleavage: Other auxiliaries may be cleaved under reductive conditions. It is essential to choose a method that does not lead to racemization or degradation of the final product.
Q4: What purification techniques are most effective for isolating the pure (S)-enantiomer?
A4: A combination of techniques is often necessary:
-
Column Chromatography: To separate diastereomers if a chiral auxiliary is used.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are powerful techniques for separating the final enantiomers to obtain the desired this compound with high enantiomeric purity.
-
Recrystallization: In some cases, diastereomeric salts can be formed and separated by fractional crystallization.
Experimental Protocols
The following are generalized protocols adapted from literature for the synthesis of structurally similar α,α-disubstituted amino acids. These should be optimized for the specific synthesis of this compound.
Protocol 1: Asymmetric Alkylation using a Pseudoephenamine Auxiliary
This protocol is based on the highly diastereoselective alkylation of a chiral glycine enolate derived from pseudoephenamine.
Step 1: Synthesis of the Chiral Glycinamide Imine
-
Couple (1R,2R)-(-)-pseudoephenamine with N-Boc-glycine using a standard peptide coupling reagent (e.g., DCC, HOBt).
-
Deprotect the Boc group using trifluoroacetic acid (TFA).
-
Form the pivaldimine by reacting the resulting amine with pivalaldehyde.
Step 2: Asymmetric Methylation
-
Dissolve the chiral glycinamide imine in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Add a strong base (e.g., lithium diisopropylamide, LDA) dropwise to form the enolate.
-
Add methyl iodide (CH₃I) and stir the reaction at low temperature until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Step 3: Asymmetric Allylation
-
Subject the methylated intermediate to a second deprotonation with LDA at -78 °C.
-
Add allyl bromide and allow the reaction to proceed.
-
Work up the reaction as in the methylation step.
Step 4: Hydrolysis and Deprotection
-
Hydrolyze the resulting α,α-disubstituted amide under acidic conditions (e.g., 6M HCl, reflux) to cleave the chiral auxiliary and the imine, yielding the desired amino acid.
-
Purify the final product by ion-exchange chromatography or crystallization.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of a Glycine Imino Ester
This protocol utilizes a chiral phase-transfer catalyst in conjunction with a palladium catalyst to achieve enantioselective allylation.
Step 1: Preparation of the Glycine Imino Ester
-
React glycine tert-butyl ester with benzophenone imine to form the corresponding Schiff base.
Step 2: Asymmetric Allylation
-
In a reaction vessel under an inert atmosphere, dissolve the glycine imino ester, a palladium precursor (e.g., Pd₂(dba)₃), an achiral ligand (e.g., P(OPh)₃), and a chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium salt).
-
Add the allyl acetate and a base (e.g., solid K₂CO₃).
-
Stir the reaction at the optimized temperature until the starting material is consumed.
Step 3: Methylation
-
The allylated product can then be methylated by forming an enolate with a strong base and quenching with methyl iodide. The stereoselectivity of this step will depend on the substrate and conditions.
Step 4: Deprotection
-
Hydrolyze the imine and ester groups under acidic conditions to yield the final amino acid.
Data Presentation
The following table summarizes representative yields and enantiomeric/diastereomeric ratios for the synthesis of analogous α,α-disubstituted amino acids from the literature. These values can serve as a benchmark for the synthesis of this compound.
| Method | Substrate | Electrophile(s) | Yield (%) | dr / ee (%) | Reference |
| Pseudoephenamine Auxiliary | Alaninamide Pivaldimine | Allyl Bromide | 85 | >95:5 dr | [5] |
| Pd-Catalyzed AAA | Glycine Imino Ester | Allyl Acetate | 80-95 | 85 ee | [3] |
| Sulfinyl Iminoester | N-tert-butanesulfinyl α-iminoester | Allylboronic acid | 70-90 | >90:10 dr | [4] |
| Tandem Alkylation/Allylation | α-Iminoester | Grignard + Cinnamyl Acetate | 60-80 | up to 99 ee | [1][2] |
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for the synthesis of this compound.
General Synthetic Pathway Decision Tree
Caption: Decision tree for selecting a synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing coupling efficiency of (S)-2-Amino-2-methylpent-4-enoic acid in automated peptide synthesizers
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the coupling efficiency of the sterically hindered amino acid (S)-2-Amino-2-methylpent-4-enoic acid in automated peptide synthesizers.
Troubleshooting Guide
Q1: I am observing low coupling efficiency for this compound. What are the likely causes and how can I improve the yield?
A1: Low coupling efficiency for this compound is primarily due to steric hindrance from the α-methyl group, which physically obstructs the formation of the peptide bond. To improve the yield, consider the following optimization strategies:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or EDC are often insufficient for sterically hindered amino acids. More potent onium salt-based reagents are highly recommended.[1] Uronium/aminium salt reagents such as HATU, HCTU, and COMU are known for their high reactivity and speed.[1] Phosphonium salt reagents like PyBOP and PyAOP are also very effective and can minimize racemization.[1]
-
Double Coupling: Performing the coupling reaction twice (double coupling) is a reliable method to drive the reaction to completion and increase the yield. After the initial coupling step, wash the resin and repeat the coupling with a fresh solution of the amino acid and coupling reagent.
-
Increased Reaction Time: Due to the slower reaction kinetics of sterically hindered residues, extending the coupling time beyond the standard protocol for non-hindered amino acids is often necessary.
-
Elevated Temperature: Increasing the reaction temperature can enhance the coupling efficiency. However, be aware that higher temperatures can also increase the risk of side reactions, such as racemization.[2] This approach should be used judiciously and may require optimization.
-
Solvent Choice: While DMF is the most common solvent in solid-phase peptide synthesis, for hydrophobic sequences or those prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a better alternative as it is less prone to decomposition.[3]
Q2: My peptide containing this compound shows a significant peak with the correct mass but poor purity on HPLC. What could be the issue?
A2: Poor purity despite the correct mass often points to the presence of diastereomers resulting from racemization at the α-carbon of the amino acid during activation and coupling.
-
Racemization Suppression: The risk of racemization is higher with sterically hindered amino acids. To minimize this, use coupling reagents that are known to suppress epimerization. Reagents containing HOAt (like HATU) or OxymaPure (like COMU) are generally superior to HOBt-based reagents in this regard.[1]
-
Pre-activation Time: Limit the time the amino acid is in its highly reactive activated state before it is introduced to the resin. In-situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, is the recommended procedure.[1]
-
Choice of Base: The base used during coupling can influence the extent of racemization. While DIPEA is commonly used, a weaker base like sym-collidine may be beneficial in reducing racemization, especially for sensitive amino acids.
Q3: I am experiencing chain termination or the formation of deletion sequences after the this compound residue. What is happening and how can I prevent it?
A3: Incomplete coupling of the sterically hindered amino acid is the most likely cause of deletion sequences. If the coupling is not complete, the unreacted N-terminal amine of the growing peptide chain will be available to couple with the subsequent amino acid in the sequence. Chain termination can occur if the unreacted amine is capped or if side reactions block further elongation.
-
Monitoring Coupling Completion: It is crucial to monitor the completion of the coupling reaction. A qualitative ninhydrin (Kaiser) test can be performed to detect the presence of free primary amines on the resin. A negative test indicates a complete reaction. Note that the Kaiser test is not applicable to N-alkylated amino acids or proline as the N-terminal residue.[4]
-
Capping: If incomplete coupling is suspected and cannot be resolved by double coupling, a capping step can be performed. This involves acetylating the unreacted N-terminal amines with a reagent like acetic anhydride. This will terminate the unreacted chains, preventing the formation of deletion sequences and simplifying the purification of the final product.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for incorporating this compound?
A1: There is no single "best" reagent, as the optimal choice can depend on the specific peptide sequence and synthesis conditions. However, for sterically hindered α,α-disubstituted amino acids like this compound, high-efficiency onium salt reagents are strongly recommended over standard carbodiimides.[1][5]
-
HATU and COMU are excellent choices due to their high reactivity and ability to suppress racemization.[1][6] COMU has the added benefit of being based on OxymaPure, which is safer than the potentially explosive HOBt/HOAt additives.[6]
-
HCTU is another highly efficient and cost-effective uronium salt-based reagent.[7][8]
-
PyBOP and PyAOP are effective phosphonium salt reagents that are particularly useful for minimizing guanidinylation side reactions that can occur with uronium salts.[1]
Q2: What are the recommended equivalents of amino acid and coupling reagent?
A2: For difficult couplings involving sterically hindered amino acids, it is common to use a larger excess of both the amino acid and the coupling reagent than for standard amino acids. A typical starting point would be:
-
Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid: 3-5 equivalents
-
Coupling Reagent (e.g., HATU, HCTU): 2.9-4.9 equivalents
-
Base (e.g., DIPEA): 6-10 equivalents
These ratios may need to be optimized for your specific peptide sequence and synthesizer setup.
Q3: Can I use microwave assistance for coupling this compound?
A3: Yes, microwave-enhanced solid-phase peptide synthesis (SPPS) can be very effective in driving the coupling of sterically hindered amino acids to completion in shorter times.[9] The increased energy input can help overcome the activation energy barrier associated with sterically hindered couplings. However, it is important to carefully control the temperature to avoid an increased risk of side reactions, including racemization.
Q4: Are there any specific side reactions to be aware of when using this compound?
A4: Besides the primary challenges of incomplete coupling and racemization, you should be aware of potential side reactions common to SPPS, especially when using highly reactive reagents:
-
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[10] This is more prevalent with specific sequences, particularly those involving proline as the second amino acid.[10]
-
Guanidinylation: Uronium-based coupling reagents like HBTU and HATU can sometimes react with the N-terminal amine of the peptide, leading to a guanidinylated and thus terminated chain. Using the coupling reagent in slight excess or using a phosphonium-based reagent like PyBOP can mitigate this.[11]
Quantitative Data Summary
| Coupling Reagent | Amino Acid | Coupling Time (min) | Double Coupling | Yield/Purity | Reference (for similar hindered AA) |
| HATU | Sterically Hindered | 30 - 120 | Recommended | High Purity | [1][11] |
| HCTU | Sterically Hindered | 5 - 60 | Recommended | High Purity | [7][8] |
| COMU | Sterically Hindered | 30 - 120 | Recommended | High Purity | [6] |
| PyBOP | Sterically Hindered | 60 - 180 | Recommended | Good Purity | [1] |
Experimental Protocols
Standard Coupling Protocol for this compound using HATU
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid (4 equivalents) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin. .
-
-
Coupling Reaction: Allow the coupling reaction to proceed for 60-120 minutes. Agitate the resin during this time.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, proceed to the washing step. If it is negative, a second coupling is recommended.
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.
Visualizations
Caption: Automated SPPS workflow for a single coupling cycle.
Caption: Troubleshooting logic for low coupling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. renyi.hu [renyi.hu]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. americanlaboratory.com [americanlaboratory.com]
Preventing side reactions of the allyl group in (S)-2-Amino-2-methylpent-4-enoic acid during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Amino-2-methylpent-4-enoic acid. The focus is on preventing side reactions involving the allyl group during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the allyl group of this compound during peptide synthesis?
A1: The primary side reactions of the allyl group are isomerization, oxidation, and unwanted palladium-catalyzed reactions. Isomerization of the terminal double bond can occur under certain conditions, leading to a mixture of isomers that can be difficult to separate. The double bond is also susceptible to oxidation by strong oxidizing agents. Additionally, if other protecting groups are removed using palladium catalysts, the allyl group of this compound may also be unintentionally cleaved or undergo other palladium-mediated reactions.
Q2: Is the allyl group of this compound stable to standard peptide synthesis conditions?
A2: Yes, the allyl group is generally stable under the acidic and basic conditions used for the removal of Boc and Fmoc protecting groups, respectively.[1] This orthogonality is a key advantage of using amino acids with allyl functionalities. However, care must be taken with prolonged exposure to strong bases or high temperatures, which can promote isomerization.
Q3: Can the allyl group react with scavengers used during trifluoroacetic acid (TFA) cleavage?
A3: Common scavengers like triisopropylsilane (TIS) and water in a standard TFA cleavage cocktail do not typically react with the allyl group. However, the use of thiol-based scavengers, such as 1,2-ethanedithiol (EDT), should be approached with caution, as under certain conditions, radical addition to the double bond could occur, although this is not a commonly reported side reaction. It is always recommended to perform a small-scale trial cleavage to assess the stability of the peptide and its modifications.
Q4: How can I selectively modify other parts of my peptide without affecting the allyl group of this compound?
A4: The key is to use reaction conditions that are chemoselective. For instance, if you need to perform an oxidation on a methionine residue, use mild oxidizing agents that are less likely to react with the alkene. For other modifications, choose protecting groups for other residues that can be removed under conditions to which the allyl group is stable (e.g., acid-labile or photolabile protecting groups).
Troubleshooting Guides
Issue 1: Isomerization of the Allyl Group
Symptoms:
-
Appearance of multiple peaks with the same mass in HPLC analysis of the crude peptide.
-
Complex NMR spectra showing signals for both the terminal and internal alkene isomers.
Root Causes & Prevention Strategies:
| Root Cause | Prevention Strategy |
| Exposure to Strong Bases | During Fmoc deprotection, use of strong, non-nucleophilic bases like DBU in high concentrations or for extended periods can promote isomerization. Solution: Use standard piperidine in DMF for Fmoc removal and keep deprotection times to a minimum. For base-sensitive sequences, consider using a weaker base or a shorter deprotection time. |
| High Temperatures | Elevated temperatures during coupling or deprotection steps can provide the energy needed for isomerization. Solution: Perform all synthetic steps at room temperature unless a higher temperature is explicitly required for a specific coupling. |
| Palladium Catalyst Residues | Trace amounts of palladium catalysts from a previous deprotection step can catalyze isomerization. Solution: Ensure thorough washing of the resin after any step involving a palladium catalyst to remove all traces of the metal. |
Experimental Protocol to Minimize Isomerization:
-
Fmoc Deprotection: Use a solution of 20% piperidine in DMF. Treat the resin for 5-10 minutes, drain, and repeat with a fresh solution for another 10-15 minutes.
-
Washing: After deprotection, wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Coupling: Perform coupling reactions at room temperature. Use standard coupling reagents like HBTU/DIEA or HATU/DIEA. Ensure the minimum necessary amount of base is used.
Caption: Workflow for minimizing allyl group isomerization.
Issue 2: Oxidation of the Allyl Group
Symptoms:
-
Presence of unexpected peaks in the mass spectrum corresponding to the addition of oxygen atoms (e.g., +16 Da for an epoxide, +34 Da for a diol).
-
Loss of the alkene signals in the NMR spectrum.
Root Causes & Prevention Strategies:
| Root Cause | Prevention Strategy |
| Use of Strong Oxidizing Agents | Reagents used for other purposes, such as the oxidation of methionine to its sulfoxide, can also oxidize the allyl group. Solution: If oxidation of another residue is necessary, use mild and selective oxidizing agents. For example, to oxidize methionine, consider using sodium periodate in a biphasic system, which is less likely to affect the allyl group compared to stronger oxidants like m-CPBA or hydrogen peroxide under harsh conditions. |
| Prolonged Exposure to Air | While less common, prolonged exposure of the peptide to air, especially in the presence of light or metal contaminants, can lead to slow oxidation. Solution: Store peptides containing this compound under an inert atmosphere (e.g., argon or nitrogen) and protect from light, especially for long-term storage. |
Experimental Protocol for Selective Methionine Oxidation:
-
Dissolve Peptide: Dissolve the peptide in a biphasic solvent system, such as dichloromethane/water.
-
Add Oxidant: Add a slight excess (1.1 equivalents) of sodium periodate (NaIO₄) to the aqueous phase.
-
Reaction: Stir the mixture vigorously at room temperature and monitor the reaction by HPLC-MS.
-
Work-up: Once the methionine is oxidized, separate the organic layer, wash with water, and isolate the peptide.
Caption: Strategy for preventing allyl group oxidation.
Issue 3: Unwanted Palladium-Catalyzed Reactions
Symptoms:
-
Premature cleavage of the allyl group during the deprotection of another allyl-based protecting group (e.g., Alloc).
-
Formation of byproducts resulting from palladium-catalyzed reactions on the allyl group.
Root Causes & Prevention Strategies:
| Root Cause | Prevention Strategy |
| Non-selective Palladium Catalysis | If your peptide contains another protecting group that is removed by a palladium catalyst (e.g., Alloc, allyl esters), the allyl group of this compound can also be susceptible to reaction. Solution: This scenario represents a lack of orthogonality. If you need to incorporate this compound, avoid using other allyl-based protecting groups in the same synthetic scheme. Choose protecting groups that can be removed under different conditions (e.g., Fmoc/tBu, Boc/Bzl strategies). |
| Residual Palladium Catalyst | As mentioned, residual palladium can cause isomerization. It can also potentially catalyze other unwanted reactions if subsequent reagents are introduced. Solution: After any step involving a palladium catalyst, implement a rigorous washing protocol. This should include washes with DMF, followed by a wash with a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to sequester any remaining palladium, and then further DMF and DCM washes. |
Experimental Protocol for Palladium Scavenging:
-
Initial Wash: After the palladium-catalyzed reaction, wash the resin with DMF (3 times).
-
Chelation: Treat the resin with a solution of 0.02 M sodium diethyldithiocarbamate in DMF for 15 minutes. Repeat this step.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) before proceeding to the next step.
Caption: Logic for avoiding palladium-catalyzed side reactions.
References
Overcoming steric hindrance during the coupling of alpha-methylated amino acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides containing sterically hindered α-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: What are α-methylated amino acids, and why are they challenging to couple?
A1: α-methylated amino acids are derivatives where the α-hydrogen is replaced by a methyl group, creating a quaternary α-carbon.[1] This modification introduces significant steric hindrance, which physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[2] This steric bulk drastically slows down the kinetics of peptide bond formation, often leading to incomplete reactions and the formation of deletion sequences.[2] A common example is α-aminoisobutyric acid (Aib).[3]
Q2: Which coupling reagents are most effective for α-methylated amino acids?
A2: Standard carbodiimide reagents like DCC and DIC are often inefficient for these couplings.[2] More potent activating reagents are required.[4] Aminium/uronium salts such as HATU, HCTU, and HBTU, and phosphonium salts like PyAOP and PyBOP are highly recommended.[2][5] Reagents that form highly reactive OAt esters, such as HATU and PyAOP, are particularly effective.[5] COMU, which is based on the Oxyma Pure leaving group, has also been shown to be a superior reagent for hindered couplings.[5]
Q3: What role do additives play in the coupling of sterically hindered amino acids?
A3: Additives are crucial for both enhancing coupling efficiency and suppressing racemization. For carbodiimide-mediated couplings, additives like 1-hydroxybenzotriazole (HOBt) are used, but for hindered systems, 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are significantly more effective at minimizing the loss of stereochemical integrity.[6] HOAt is particularly beneficial as its pyridine nitrogen can provide anchimeric assistance during the coupling reaction, increasing its efficiency.[5]
Q4: Can microwave-assisted peptide synthesis (MA-SPPS) improve the coupling of α-methylated amino acids?
A4: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) is a powerful technique for overcoming the challenges associated with sterically hindered residues.[3][7] Microwave energy can significantly accelerate the slow kinetics of these coupling reactions, driving them to completion more quickly and efficiently than at room temperature.[7] This often leads to higher purity and yield of the final peptide.
Troubleshooting Guide
Problem 1: Low or No Coupling Efficiency
Q: My coupling reaction for an α-methylated residue (e.g., Aib) is incomplete, as indicated by a positive bromophenol blue or Kaiser test. What steps should I take?
A: Incomplete coupling is the most common issue when dealing with α-methylated amino acids. Here is a systematic approach to troubleshoot this problem:
-
Assess Your Coupling Reagent : If you are using a less potent reagent like HBTU or a carbodiimide, switch to a more powerful one. HATU, HCTU, PyAOP, or COMU are excellent choices for hindered couplings.[5][8] Phosphonium reagents (PyAOP, PyBOP) are often preferred as they avoid the potential side reaction of guanidinylation that can occur with uronium/aminium reagents (HATU, HBTU).[5]
-
Increase Reagent Equivalents and Concentration : For difficult couplings, increasing the equivalents of the amino acid and coupling reagent (e.g., from 3 to 5 equivalents) can help drive the reaction to completion. Performing the reaction at a higher concentration can also improve efficiency.[5]
-
Perform a Double Coupling : If a single coupling is insufficient, perform a second coupling. After the first coupling reaction, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of activated amino acid.[9]
-
Increase Reaction Time and Temperature : Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).[9] If using conventional (non-microwave) SPPS, gently heating the reaction vessel (e.g., to 40-50°C) can improve reaction rates, but be mindful that this can also increase the risk of racemization.[6] Microwave synthesis is the preferred method for applying heat in a controlled manner.[6]
-
Utilize a Capping Strategy : If unreacted amine sites remain after a second coupling, it is crucial to cap them to prevent the formation of deletion peptide impurities.[8] This is typically done by treating the resin with a solution of acetic anhydride and a base like DIPEA or pyridine in DMF.[2]
Problem 2: High Levels of Racemization
Q: I have successfully coupled my α-methylated amino acid, but I am detecting significant diastereomeric impurities. How can I minimize racemization?
A: Racemization, or the loss of stereochemical integrity at the α-carbon, is a critical concern, as it can be exacerbated by the harsh conditions required for coupling hindered residues.[6]
-
Optimize Your Base : The choice and amount of base are critical. Strong, sterically hindered bases like DIPEA can promote racemization.[6] Consider using a weaker base like N-methylmorpholine (NMM) or collidine.[6][10] Also, ensure you are not using an excessive amount of base.
-
Choose the Right Reagent/Additive Combination :
-
Control Pre-activation Time : Over-activation of the carboxylic acid can increase the risk of racemization.[6] Minimize the pre-activation time to just what is necessary (e.g., 2-5 minutes) before adding the mixture to the resin.[9]
-
Control Reaction Temperature : While heat can improve coupling efficiency, it also accelerates racemization. If using elevated temperatures, optimize for the shortest time required to achieve an acceptable yield.[6] Lowering the reaction temperature can help reduce the rate of racemization.
Quantitative Data Summary
The selection of a coupling reagent is critical for success. The following tables summarize the performance of various reagents for coupling sterically hindered amino acids.
Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids
| Coupling Reagent Class | Reagent Example | Relative Reactivity | Racemization Risk | Notes |
|---|---|---|---|---|
| Carbodiimides | DIC/HOAt | Moderate | Low to Moderate | Often require an additive like HOAt for hindered couplings.[2] |
| Phosphonium Salts | PyBOP | High | Low | Excellent reagent for routine synthesis; does not cause guanidinylation.[5] |
| PyAOP | Very High | Very Low | Highly effective for N-methylated and other hindered amino acids.[2][5] | |
| Aminium/Uronium Salts | HBTU | High | Low | Efficient for many difficult couplings, but may cause guanidinylation.[2][5] |
| HCTU | Very High | Low | More reactive than HBTU.[5] | |
| HATU | Very High | Very Low | One of the most efficient reagents for hindered couplings due to the OAt active ester.[5] |
| | COMU | Very High | Very Low | Based on OxymaPure; reported to be superior to HATU for some hindered couplings.[5] |
Experimental Protocols
Protocol 1: General Procedure for Coupling an α-Methylated Amino Acid using HATU
This protocol provides a general guideline for coupling a sterically hindered Nα-Fmoc-protected amino acid onto a resin-bound peptide with a deprotected N-terminal amine.
-
Resin Preparation : Swell the resin in an appropriate solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Activation Mixture Preparation : In a separate vessel, dissolve the Nα-Fmoc-protected α-methylated amino acid (3-5 equivalents relative to the resin loading) in DMF. Add the coupling reagent HATU (2.9-4.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[2]
-
Pre-activation : Gently agitate the activation mixture at room temperature for 2-5 minutes. Do not exceed 5 minutes to minimize potential side reactions.[9]
-
Coupling Reaction : Add the activated amino acid solution to the swelled resin. Agitate the reaction vessel at room temperature. The reaction time can vary from 1 hour to several hours, depending on the degree of steric hindrance.[11]
-
Monitoring : To check for completion, remove a small sample of resin beads, wash them thoroughly with DMF and then methanol. Perform a bromophenol blue test.[9] The ninhydrin test is not suitable for N-methylated amino acids and can be unreliable for other α,α-disubstituted residues.[11]
-
Washing : Once the reaction is complete (negative bromophenol blue test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Microwave-Assisted Coupling of a Hindered Amino Acid (e.g., Aib)
This protocol outlines a general procedure using a microwave peptide synthesizer.
-
Resin Preparation : Place the resin in a microwave-compatible reaction vessel and swell in DMF for 30 minutes.
-
Fmoc-Deprotection : Drain the DMF and add a 20% solution of piperidine in DMF. Irradiate in the microwave synthesizer (e.g., 3-5 minutes at 75°C, 50W).[6] Wash the resin thoroughly with DMF.
-
Amino Acid Activation : In a separate vial, dissolve the Fmoc-Aib (5 eq.), an activator like HATU (4.9 eq.), and an additive like HOAt (5 eq.) in DMF. Add the base (e.g., DIPEA, 10 eq.) to the amino acid solution and mix briefly.
-
Microwave Coupling : Add the activated amino acid solution to the deprotected resin. Irradiate in the microwave synthesizer. A typical method would be 10-30 minutes at a controlled temperature of 70-90°C with a maximum power of 50W.
-
Confirmation and Washing : After the coupling program is complete, wash the resin with DMF. Perform a bromophenol blue test to confirm the completion of the coupling.[6] If the test is positive (indicating incomplete coupling), a second microwave coupling may be necessary.[6]
References
- 1. α-Methyl Amino Acids - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Troubleshooting low yield in the synthesis of peptides with (S)-2-Amino-2-methylpent-4-enoic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of peptides containing the sterically hindered, non-proteinogenic amino acid (S)-2-Amino-2-methylpent-4-enoic acid. Its α-methyl group significantly impacts coupling efficiency, often leading to low yields if standard protocols are used.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary reasons for low coupling yields when incorporating this compound?
Low coupling yields are primarily due to the steric hindrance imposed by the α-methyl group on the amino acid. This bulky substituent creates several challenges:
-
Steric Hindrance: The methyl group physically obstructs the approach of the activated carboxylic acid to the amine of the growing peptide chain (or vice versa), dramatically slowing down the rate of peptide bond formation.[1][2] This is a common issue for all α,α-disubstituted amino acids.[1][3]
-
Reduced Nucleophilicity: When the N-terminus of the peptide on the solid support is a sterically hindered residue like this compound, its amine group is less nucleophilic, making it a less effective reactant.[1]
-
Peptide Aggregation: Sequences containing hydrophobic and bulky residues can aggregate on the solid support.[1] This aggregation can prevent reagents from accessing the reactive sites, leading to incomplete reactions and truncated sequences.[1][4]
-
Ineffective Coupling Reagents: Standard coupling reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are often not potent enough to overcome the high activation energy required for coupling sterically hindered amino acids, resulting in low yields.[1][5]
Q2: Which coupling reagents and additives are recommended for this hindered amino acid?
For sterically hindered amino acids, more powerful coupling reagents are necessary to achieve acceptable yields. Onium-salt-based reagents are the preferred choice.[1][6]
-
Uronium/Aminium Reagents: Reagents like HATU , HBTU , and TBTU are highly effective. HATU is often considered superior for difficult couplings due to the formation of a highly reactive OAt-ester intermediate.[7]
-
Phosphonium Reagents: Reagents such as PyBOP and PyAOP are also excellent choices.[1] They are known for their high reactivity and are generally associated with lower levels of racemization.[1][8]
-
Immonium-type Reagents: COMU is a newer, highly efficient coupling reagent with performance comparable to HATU.[5] It offers the advantage of having a lower allergenic potential and producing non-explosive byproducts.[5]
-
Additives: The use of additives is crucial to suppress racemization, a significant concern during the activation of the carboxyl group.[1][6] HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma Pure are superior to the traditional HOBt (1-Hydroxybenzotriazole) in minimizing this side reaction, especially during challenging couplings.[1]
Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids
| Reagent Class | Examples | Key Advantages | Considerations |
| Uronium/Aminium | HATU, HBTU | High reactivity, fast reaction times. HATU is excellent for difficult sequences. | Can cause side reactions if not used correctly. HBTU/TBTU can have allergenic potential.[5] |
| Phosphonium | PyBOP, PyAOP | High coupling efficiency, rapid reactions, and reduced racemization.[1] Byproducts are less hazardous than older reagents like BOP. | Can be more expensive than carbodiimides. |
| Immonium | COMU | Efficiency comparable to HATU, improved safety profile (non-explosive byproducts), good solubility. | Relatively newer, may be less available in some labs. |
| Carbodiimides | DCC, DIC | Inexpensive and widely used for standard couplings. | Generally not recommended for sterically hindered residues due to low efficiency.[1] The byproduct of DCC is poorly soluble. |
Q3: How can I optimize reaction conditions to improve coupling efficiency?
Optimizing reaction conditions is critical when working with sterically demanding residues.
-
Double Coupling: The most straightforward approach is to perform a second coupling step. After the initial coupling reaction, wash the resin and repeat the coupling procedure with a fresh solution of the activated amino acid.[9] Always monitor the completion of the first coupling before proceeding.
-
Increase Reaction Time: Allow for significantly longer coupling times. While a standard coupling may take 1-2 hours, hindered couplings can require 4 hours, 12 hours, or even longer at room temperature.
-
Increase Temperature: Raising the reaction temperature can help overcome the activation energy barrier. Microwave-assisted solid-phase peptide synthesis (SPPS) is particularly effective, as it can drive difficult couplings to completion quickly and efficiently.[2][9] Typical microwave conditions might be 75°C for 5-10 minutes.[9]
-
Solvent Choice: While DMF is the most common solvent, alternatives like N-Methyl-2-pyrrolidone (NMP) can be beneficial, especially for sequences prone to aggregation, as NMP is a better solvent for growing peptide chains.[4] Using solvent mixtures (e.g., DCM/DMF/NMP) can also disrupt secondary structures and improve solvation.
Q4: How do I confirm if the coupling reaction is complete, and what are the next steps?
Monitoring each coupling step is essential to avoid the accumulation of deletion sequences.
The Kaiser (ninhydrin) test is a common qualitative method to detect free primary amines on the resin.[1][10]
-
Positive Test (Blue Color): Indicates the presence of unreacted free amines, meaning the coupling is incomplete.
-
Negative Test (Yellow/Colorless): Indicates the absence of primary amines, suggesting the coupling is complete.
Important Note: The Kaiser test does not work on secondary amines like proline or N-methylated amino acids. If the N-terminal residue on the resin is a secondary amine, a different test, such as the chloranil test, should be used.
Troubleshooting Incomplete Coupling
The following diagram outlines a logical workflow for troubleshooting an incomplete coupling reaction identified by a positive Kaiser test.
Experimental Protocols
Protocol 1: General Coupling of this compound (Manual SPPS)
This protocol outlines a robust method for incorporating a sterically hindered amino acid using HATU.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide) in Dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.[9]
-
Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution and mix briefly. This initiates the activation.[1]
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended (e.g., overnight).
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for completion.
-
If the test is positive (incomplete coupling), drain the vessel and repeat steps 2 and 3 for a second coupling.
-
If the test is negative, drain the reaction vessel and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Kaiser (Ninhydrin) Test
This test is used to detect the presence of free primary amines on the resin.
-
Reagent Preparation:
-
Solution A: 5g ninhydrin in 100 mL ethanol.
-
Solution B: 80g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001M KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (1-5 mg) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Result: Blue beads/solution indicate a positive result (incomplete coupling). Yellow/colorless beads/solution indicate a negative result (complete coupling).
-
Advanced Strategies & Synthesis Planning
When designing a synthesis that includes this compound or other difficult residues, a proactive approach is more effective than reactive troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. thieme.de [thieme.de]
- 4. biotage.com [biotage.com]
- 5. bachem.com [bachem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification strategies for closely eluting peptides containing (S)-2-Amino-2-methylpent-4-enoic acid
<_
This center provides technical guidance for researchers, scientists, and drug development professionals facing challenges in the purification of synthetic peptides, particularly those that are closely eluting or contain unnatural amino acids like (S)-2-Amino-2-methylpent-4-enoic acid.
Troubleshooting Closely Eluting Peptides
Resolving peptides that co-elute is a common challenge in peptide purification, primarily addressed by manipulating the parameters of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] When standard methods fail, orthogonal techniques may be necessary.[1][3]
Problem: Poor Resolution Between Target Peptide and Impurity
| Potential Cause | Suggested Solution |
| Gradient is too steep. | A steep gradient may not provide enough time for the stationary phase to differentiate between two molecules with similar hydrophobicity. Solution: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) over the elution range of the target peptide. This increases the interaction time with the column, often improving resolution.[4] |
| Inappropriate Mobile Phase pH. | The charge state of a peptide affects its retention and selectivity. The presence of ionizable residues makes pH a critical parameter. Solution: Screen different pH values. A common starting point is low pH (e.g., pH 2.5 using 0.1% TFA) and high pH (e.g., pH 8.0 using a phosphate buffer).[5] This can alter the protonation state of both the peptide and residual silanol groups on the column, changing the separation selectivity. |
| Suboptimal Ion-Pairing Reagent. | Trifluoroacetic acid (TFA) is standard, but other ion-pairing agents can significantly alter selectivity, especially for peptides with different charge states.[6][7][8] Solution: Test alternative ion-pairing agents. More hydrophobic reagents like pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA) increase peptide retention and can change the elution order of closely related peptides.[6][8] |
| Incorrect Stationary Phase. | A standard C18 column may not be optimal for all peptides. The unique hydrophobicity or aromaticity of a peptide, especially one with unnatural amino acids, may require a different stationary phase. Solution: Screen columns with different chemistries. A C8 or C4 phase is less hydrophobic and may be better for very hydrophobic peptides.[9] Phenyl-Hexyl or Biphenyl phases offer different selectivity based on aromatic interactions.[10] |
| Elevated or Depressed Temperature. | Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter selectivity and improve peak shape.[11][12] Solution: Adjust the column temperature. Running separations at elevated temperatures (e.g., 40-70°C) can lead to sharper peaks and improved resolution for larger molecules.[11][12] |
Frequently Asked Questions (FAQs)
Q1: My target peptide, which contains this compound, is co-eluting with a deletion sequence. What is the first parameter I should change?
A1: The first and often most effective parameter to adjust is the gradient slope . A shallower gradient is a simple and powerful way to improve resolution between peptides with very similar hydrophobicity.[4] If this does not provide adequate separation, the next logical step is to explore different ion-pairing reagents , as this can alter the selectivity of the separation.[6][13]
Q2: When should I consider using an orthogonal purification method?
A2: You should consider an orthogonal method when extensive optimization of RP-HPLC (including changes to gradient, mobile phase, stationary phase, and temperature) fails to resolve your target peptide from a critical impurity.[1][3] Orthogonal methods, like ion-exchange chromatography (IEX), separate molecules based on different principles (e.g., charge instead of hydrophobicity), which can easily resolve impurities that co-elute in RP-HPLC.[3][14]
Q3: How does temperature affect peptide separation in RP-HPLC?
A3: Temperature influences several factors. Increasing the temperature lowers the viscosity of the mobile phase, which improves mass transfer and often results in sharper peaks and better resolution.[11][12] It can also change the separation selectivity, sometimes even altering the elution order of peptides. It is a valuable tool for optimization, with a typical range for screening being 40°C to 70°C.[11][12]
Q4: What are the advantages of using a more hydrophobic ion-pairing agent like HFBA instead of TFA?
A4: More hydrophobic ion-pairing agents, such as heptafluorobutyric acid (HFBA), interact more strongly with both the peptide and the C18 stationary phase. This leads to a general increase in peptide retention times.[6][8] The magnitude of this effect is dependent on the number of positive charges on the peptide, which can significantly alter the relative retention of your target peptide and its impurities, leading to improved resolution.[6][8]
Q5: My peptide is precipitating when I try to dissolve it for injection. What can I do?
A5: Peptide solubility can be a significant issue, especially for hydrophobic or aggregation-prone sequences.[9][15] First, try dissolving the peptide in the initial mobile phase (e.g., water with 0.1% TFA). If that fails, adding a small amount of an organic solvent like acetonitrile or using aqueous solutions of 1% acetic acid can help.[9] For very difficult cases, working at lower concentrations or using chaotropic agents might be necessary, but compatibility with your HPLC system must be verified.[9]
Experimental Protocols
Protocol 1: Optimizing RP-HPLC Gradient for Closely Eluting Peptides
This protocol outlines a systematic approach to refining a gradient for better resolution.
-
Initial Scouting Run:
-
Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: Run a broad linear gradient, for example, 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Objective: Determine the approximate %B at which your target peptide elutes.
-
-
Focused Gradient Optimization:
-
Let's assume the peptide of interest eluted at 35% B in the scouting run.
-
Design a new, shallower gradient focused around this elution point.
-
New Gradient: Start at 5-10% below the elution point and end 5-10% above it. For a 35% elution, a new gradient could be 25-45% B.
-
Decrease the Slope: Run this new gradient over a longer period, for instance, 40 minutes. This changes the slope from 2%/min in the scouting run to 0.5%/min.
-
Analysis: Analyze the resolution between the target peak and the closely eluting impurity. A resolution value (Rs) of ≥ 1.5 is generally desired for baseline separation.
-
Protocol 2: Screening Alternative Ion-Pairing Reagents
This protocol is for when gradient optimization is insufficient.
-
Prepare Mobile Phases:
-
Execute Runs:
-
Using the optimized shallow gradient from Protocol 1, inject the peptide sample onto the same C18 column.
-
Run the gradient with each of the four mobile phase sets.
-
Important: Ensure the column is thoroughly flushed and re-equilibrated with the new mobile phase between each run (at least 10-15 column volumes).
-
-
Analyze and Compare:
-
Compare the chromatograms. Note changes in retention time and, most importantly, the selectivity and resolution between the target peptide and the impurity.
-
Create a table to compare the retention time (tR) and resolution (Rs) for each condition.
-
| Ion-Pairing Reagent | Retention Time (Target) | Retention Time (Impurity) | Resolution (Rs) |
| 0.1% TFA | tR1 | tR2 | Rs1 |
| 0.1% FA | tR3 | tR4 | Rs2 |
| 0.1% PFPA | tR5 | tR6 | Rs3 |
| 0.1% HFBA | tR7 | tR8 | Rs4 |
Visualized Workflows
Caption: A systematic workflow for developing a purification method for closely eluting peptides.
Caption: A decision tree for selecting an appropriate purification strategy.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. bachem.com [bachem.com]
- 3. xtalks.com [xtalks.com]
- 4. hplc.eu [hplc.eu]
- 5. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 6. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. ymcamerica.com [ymcamerica.com]
- 12. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 13. biotage.com [biotage.com]
- 14. verifiedpeptides.com [verifiedpeptides.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Minimizing Racemization of (S)-2-Amino-2-methylpent-4-enoic Acid
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the racemization of sterically hindered amino acids, such as (S)-2-Amino-2-methylpent-4-enoic acid, during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization during peptide synthesis?
A1: this compound is an α,α-disubstituted amino acid. The presence of a methyl group on the α-carbon, in addition to the standard amino acid side chain, increases steric hindrance.[1][2] This steric bulk can slow down the desired coupling reaction.[3] The prolonged exposure of the activated amino acid to the basic conditions of the coupling reaction increases the likelihood of racemization. The primary mechanism of racemization for N-protected amino acids is through the formation of an oxazolone intermediate.[4][5] The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.
Q2: What are the primary factors that influence racemization during peptide coupling?
A2: Several factors during the coupling reaction can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of activating reagent is critical. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization if used without additives.[4] Onium salts (e.g., HATU, HBTU) are generally considered "low-racemization" options.[6]
-
Additives: Additives are crucial, especially when using carbodiimides, to suppress racemization.[5][7] They react with the activated amino acid to form a more stable active ester that is less prone to racemization.[4][6]
-
Base: The strength and steric hindrance of the base used play a significant role.[5] Stronger, less hindered bases can increase the rate of racemization.[4][6]
-
Temperature: Elevated temperatures can accelerate the rate of racemization.[8][9] While higher temperatures can be used to speed up difficult couplings, this comes at the risk of increased epimerization.[10]
-
Solvent: The polarity of the solvent can influence the rate of racemization.[8][11] Less polar solvents may help reduce racemization in some instances.[8]
-
Pre-activation Time: Prolonged pre-activation of the carboxylic acid before addition to the amine component can lead to higher levels of racemization.[8]
Q3: Which amino acids are particularly susceptible to racemization?
A3: While any chiral amino acid (except glycine) can undergo racemization, some are more prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[6][12][13] Other sensitive residues include Phenylalanine (Phe) and Serine (Ser).[6] The unique side-chain structures and protecting groups of modified amino acids can also affect their tendency to racemize.[6]
Troubleshooting Guides
Problem: High levels of the (R)-enantiomer detected after coupling this compound.
This troubleshooting guide provides a systematic approach to minimizing racemization.
Detailed Steps:
-
Evaluate Coupling Reagent & Additive:
-
If you are using a carbodiimide reagent like DIC or DCC, the addition of a racemization-suppressing additive is essential.[7] While HOBt is commonly used, HOAt and OxymaPure are generally more effective at suppressing racemization.[5][6]
-
For particularly challenging couplings involving sterically hindered amino acids, consider switching to a phosphonium-based reagent (e.g., PyBOP, PyAOP) or a uronium/aminium-based reagent (e.g., HATU, HBTU, COMU).[3][7] TOTT has also shown good results with sterically hindered amino acids.[7] Newer reagents like TFPN and Ynamides have been developed to be "racemization-free".[14][15]
-
-
Assess Base and Reaction Conditions:
-
The choice of base is critical. Strong, non-hindered bases like diisopropylethylamine (DIPEA) and triethylamine (TEA) can increase racemization.[5][6] It is recommended to use a weaker and more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[4][5]
-
Elevated temperatures can increase the rate of all reactions, including racemization.[8] If you are using heat to drive the coupling, try performing the reaction at a lower temperature (e.g., 0 °C to room temperature).[6]
-
-
Refine Coupling Protocol:
-
Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide.[4] A prolonged pre-activation period allows more time for the formation of the oxazolone intermediate.[4]
-
The polarity of the solvent can play a role. While DMF is a common solvent, exploring less polar solvent systems (e.g., a mixture of DMF and DCM) might be beneficial, provided the reactants remain soluble.[8][16]
-
For specific amino acids prone to racemization like Cysteine, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization, particularly in segment coupling.[12]
-
Data Presentation
Table 1: Comparison of Coupling Reagent and Additive Combinations on Racemization
| Coupling System | Base | % D-Isomer (Racemization) | Reference |
| DIC/HOBt | DIPEA | High | [4][7] |
| DIC/HOAt | DIPEA | Moderate | [5] |
| DIC/Oxyma | DIPEA | Low | [4][5][7] |
| HATU | DIPEA | Low | [3][6] |
| HBTU | DIPEA | Moderate | [3] |
| PyAOP | NMM | Very Low | [3] |
| COMU | NMM | Low | [7] |
| DIC/Oxyma | 2,4,6-Collidine | Very Low | [4][5] |
Note: "High," "Moderate," "Low," and "Very Low" are qualitative summaries based on the literature. Actual percentages can vary depending on the specific amino acid, sequence, and reaction conditions.
Table 2: Effect of Base on Racemization
| Base | pKa | Steric Hindrance | Relative Racemization | Reference |
| Triethylamine (TEA) | 10.75 | Low | High | [5] |
| Diisopropylethylamine (DIPEA) | 10.1 | High | Moderate | [5][6] |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low | [4][5] |
| 2,4,6-Collidine (TMP) | 7.43 | High | Very Low | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization during a Coupling Step
This protocol is a general guideline for coupling this compound to a resin-bound peptide.
-
Resin Preparation:
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove residual piperidine.
-
-
Coupling Mixture Preparation (Minimal Pre-activation):
-
In a separate reaction vessel, dissolve (S)-Fmoc-2-Amino-2-methylpent-4-enoic acid (3 eq.) and an additive such as OxymaPure (3 eq.) in a minimal amount of DMF.
-
Add a hindered base, such as 2,4,6-Collidine (4 eq.), to the amino acid/additive solution.
-
Add the coupling reagent, for example, Diisopropylcarbodiimide (DIC) (3 eq.), to this mixture immediately before adding it to the resin. Do not let this activation mixture stand for an extended period.
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The reaction can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing:
-
After the coupling is complete, wash the resin with DMF (5x) and DCM (3x).
-
Protocol 2: Analysis of Enantiomeric Purity by HPLC
Determining the extent of racemization requires separating and quantifying the D- and L-enantiomers. This can be achieved through HPLC analysis.[17]
-
Peptide Hydrolysis:
-
Hydrolyze the peptide sample using 6N HCl at 110°C for 24 hours. To account for racemization that may occur during hydrolysis, deuterated acid (6N DCl) can be used.[18]
-
-
Indirect Method: Derivatization with a Chiral Derivatizing Agent (e.g., Marfey's Reagent):
-
Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent) in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction and neutralize with 100 µL of 2 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.[17]
-
-
HPLC Analysis (Indirect Method):
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile is typically used.
-
Detection: UV at 340 nm.[17]
-
The resulting diastereomers can be separated and quantified.
-
-
Direct Method: Chiral HPLC:
-
This method involves the use of a chiral stationary phase (CSP) column that can directly separate the enantiomers without derivatization.[19]
-
The choice of chiral column and mobile phase will depend on the specific amino acid being analyzed.
-
-
Data Analysis:
-
Integrate the peak areas for the D- and L-enantiomers (or their corresponding diastereomers).
-
Calculate the percentage of the D-isomer to determine the extent of racemization.
-
References
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analyses of amino acids, Enantiomeric purity [cat-online.com]
Stability of Fmoc- (S)-2-Amino-2-methylpent-4-enoic acid-OH during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH powder?
A1: To ensure the long-term stability of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH, the solid powder should be stored at -20°C for long-term storage (up to several years) or at 2-8°C for shorter periods.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture.[3]
Q2: How should I handle the compound upon receipt and during use?
A2: Upon receiving the compound, it should be stored at the recommended temperature. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. When preparing solutions, it is advisable to use high-purity, amine-free solvents such as N,N-dimethylformamide (DMF), as impurities can affect the stability of the Fmoc protecting group.[2] For solutions, it is recommended to prepare them fresh for each synthesis. If storage of a solution is necessary, it should be stored at -20°C for short periods (up to one month) or -80°C for longer durations (up to six months).[1][2][4] Aliquoting the solution can help avoid degradation from repeated freeze-thaw cycles.[1]
Q3: What is the general stability of the Fmoc protecting group?
A3: The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is known for its stability under acidic conditions, which makes it compatible with many side-chain protecting groups used in peptide synthesis.[5][6] However, it is labile to bases.[7] The Fmoc group is rapidly cleaved by primary and secondary amines, with a 20% solution of piperidine in DMF being a common reagent for its removal during solid-phase peptide synthesis (SPPS).[7] It also has limited stability towards tertiary amines like DIEA (N,N-Diisopropylethylamine).[8]
Q4: What are the potential signs of degradation of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH?
A4: Degradation of the compound may not always be visually apparent. However, signs of potential degradation can include a change in the color or appearance of the solid powder. In solution, discoloration may indicate degradation.[2] The most reliable way to assess purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Unexpected peaks in an HPLC chromatogram of a crude peptide synthesis could also point to issues with the starting amino acid.[2]
Q5: What are common impurities that might be present in Fmoc-protected amino acids?
A5: Common impurities can arise from the synthesis of the Fmoc-amino acid or from its degradation during storage. These can include the free amino acid (from premature deprotection), dipeptides (formed during synthesis), and byproducts from the reagents used in the synthesis of the Fmoc-amino acid itself.[2]
Stability Data Summary
| Storage Form | Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Long-term (e.g., up to 3 years)[1][2] | Tightly sealed container, protect from moisture and light.[3] |
| Solid Powder | 4°C | Short-term (e.g., up to 2 years)[1][2] | Tightly sealed container, protect from moisture and light.[3] |
| In Solution (e.g., DMF) | -20°C | Up to 1 month[1][2][4] | Aliquot to avoid freeze-thaw cycles. Use high-purity, amine-free solvent. |
| In Solution (e.g., DMF) | -80°C | Up to 6 months[1][2][4] | Aliquot to avoid freeze-thaw cycles. Use high-purity, amine-free solvent. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low coupling efficiency in peptide synthesis | Degradation of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH. | Use a fresh vial of the amino acid stored under recommended conditions. Verify the purity of the starting material using HPLC. |
| Impure or wet solvents. | Use high-purity, anhydrous solvents. Store solvents over molecular sieves. | |
| Unexpected peaks in crude peptide HPLC analysis | Impurities in the starting amino acid. | Analyze the purity of the Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH stock by HPLC. |
| Side reactions during synthesis. | Ensure complete deprotection and thorough washing of the resin between coupling steps. | |
| Discoloration of the amino acid solution | Degradation of the compound in solution. | Prepare fresh solutions for each synthesis. Avoid storing solutions for extended periods. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH.
1. Sample Preparation:
-
Dissolve a small amount of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient, for example, from 30% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 301 nm (for the Fmoc group).[5]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
The presence of significant secondary peaks may indicate impurities or degradation.
Visualizations
Caption: General structure of Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid-OH.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Base-catalyzed degradation of the Fmoc-amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Fmoc Protected Amino Acids - Activotec [activotec.com]
Removal of byproducts from the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Amino-2-methylpent-4-enoic acid. The guidance focuses on identifying and removing byproducts when utilizing a chiral auxiliary-based asymmetric synthesis, a common and effective method for preparing this non-proteinogenic amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound using a chiral auxiliary like pseudoephedrine?
A1: The most prevalent impurities include the undesired diastereomer, unreacted starting materials (the N-acylated chiral auxiliary), and residual chiral auxiliary after the cleavage step. Depending on the reaction conditions, byproducts from side reactions of the enolate or during auxiliary cleavage may also be present.
Q2: How can I confirm the presence of the undesired diastereomer in my product?
A2: The presence of the undesired diastereomer can be confirmed using chiral chromatography (HPLC or GC) or by NMR analysis. Derivatization with a chiral agent, such as Marfey's reagent, can also be employed to distinguish between diastereomers by HPLC.[1]
Q3: What is the most effective method for removing the chiral auxiliary after synthesis?
A3: The chiral auxiliary, such as pseudoephedrine, is typically removed by acidic or basic hydrolysis of the amide bond.[2][3][4] Acidic hydrolysis (e.g., with sulfuric acid in dioxane/water) followed by extraction is a common method.[2][4] The water-soluble auxiliary can then be separated from the less polar product through extraction.[2]
Q4: Can I recycle the chiral auxiliary?
A4: Yes, one of the advantages of using chiral auxiliaries like pseudoephedrine is that they can often be recovered and reused.[5] After cleavage, the auxiliary can be extracted from the aqueous layer after basification and purified for subsequent reactions.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity | 1. Incomplete enolate formation. 2. Suboptimal reaction temperature. 3. Presence of protic impurities. | 1. Ensure the use of a strong, non-nucleophilic base (e.g., LDA, LiHMDS) in the correct stoichiometry. 2. Maintain a low reaction temperature (e.g., -78 °C) during enolate formation and alkylation. 3. Use anhydrous solvents and reagents to prevent quenching of the enolate. |
| Incomplete Reaction | 1. Insufficient amount of alkylating agent (allyl bromide). 2. Low reaction temperature or insufficient reaction time. 3. Deactivation of the enolate. | 1. Use a slight excess of the alkylating agent. 2. Allow the reaction to warm slowly to room temperature and monitor progress by TLC. 3. Ensure all reagents and solvents are pure and anhydrous. |
| Difficulty Removing the Chiral Auxiliary | 1. Incomplete hydrolysis of the amide bond. 2. Formation of an emulsion during workup. | 1. Increase the reaction time or the concentration of the acid/base during the hydrolysis step. 2. Add brine to the aqueous layer to break the emulsion. If the problem persists, filter the mixture through a pad of celite. |
| Product Contaminated with Unreacted Starting Material | Incomplete alkylation reaction. | Purify the product using column chromatography. The alkylated product will have a different polarity compared to the starting N-acyl pseudoephedrine amide. |
| Low Overall Yield | Cumulative losses at each step of the synthesis (acylation, alkylation, cleavage, and purification). | Optimize each reaction step individually. Ensure efficient extraction and purification procedures to minimize product loss. Recrystallization of the intermediate diastereomer can improve purity before the final cleavage step. |
Experimental Protocols
A plausible and widely used method for the asymmetric synthesis of α-methylated α-amino acids involves the diastereoselective alkylation of a chiral amide enolate. Below is a generalized protocol based on the use of a pseudoephedrine chiral auxiliary.
Synthesis of (1S,2S)-N-Propionylpseudoephedrine
-
Procedure: To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, slowly add propionyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Asymmetric Alkylation
-
Procedure: To a solution of (1S,2S)-N-propionylpseudoephedrine (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add allyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting diastereomers can be separated by column chromatography.
Cleavage of the Chiral Auxiliary
-
Procedure: Dissolve the purified N-acylated pseudoephedrine derivative (1.0 eq) in a mixture of dioxane and 9 N aqueous sulfuric acid (1:1 v/v).[2][4]
-
Heat the mixture to reflux (100-110 °C) for 12-24 hours.[2]
-
Cool the reaction to room temperature, dilute with water, and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) to pH > 12 and extract with an organic solvent to recover the pseudoephedrine auxiliary.[2]
-
Acidify the aqueous layer to the isoelectric point of the amino acid (typically pH ~6) with an appropriate acid (e.g., HCl).
-
The product, this compound, may precipitate and can be collected by filtration, or the aqueous solution can be concentrated and the product purified by recrystallization or ion-exchange chromatography.
Data Presentation
The following table summarizes typical quantitative data expected from the asymmetric alkylation of N-propionylpseudoephedrine with allyl bromide, based on literature for similar systems.
| Parameter | Value | Reference |
| Diastereomeric Ratio (dr) | >95:5 | [4] |
| Yield (Alkylation Step) | 80-95% | [4] |
| Yield (Cleavage Step) | 85-95% | [2][4] |
| Recovery of Chiral Auxiliary | >90% | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of the target amino acid.
References
- 1. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. york.ac.uk [york.ac.uk]
- 6. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Conformational Effects of (S)- and (R)-2-Amino-2-methylpent-4-enoic Acid on Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, α,α-disubstituted amino acids, such as the chiral 2-Amino-2-methylpent-4-enoic acid, are of particular interest. The presence of a methyl group on the α-carbon introduces significant steric constraints, which can profoundly influence the peptide's conformational landscape. This guide provides a comparative analysis of the effects of the (S)- and (R)-enantiomers of 2-Amino-2-methylpent-4-enoic acid on peptide conformation, supported by representative experimental data and detailed protocols.
The chirality at the α-carbon of these amino acids is a critical determinant of the resulting peptide's secondary structure, particularly the screw sense of helical conformations.[1] Generally, α-methylated amino acids are known to restrict conformational flexibility and promote the formation of helical structures.[2] Understanding the distinct stereochemical influence of each enantiomer is crucial for the rational design of peptidomimetics with desired three-dimensional structures and functions.
Data Presentation: Comparative Conformational Analysis
The following table summarizes the anticipated effects of incorporating (S)- and (R)-2-Amino-2-methylpent-4-enoic acid into a model peptide (e.g., Ac-Tyr-Xaa-Ala-Ala-Ala-NH2, where Xaa is the non-natural amino acid). The data presented are representative values derived from typical experimental outcomes for peptides containing chiral α-methylated amino acids.
| Parameter | Peptide with (S)-2-Amino-2-methylpent-4-enoic acid | Peptide with (R)-2-Amino-2-methylpent-4-enoic acid | Control Peptide (Xaa = Ala) |
| Predominant Secondary Structure | Right-handed α-helix or 310-helix | Left-handed α-helix or 310-helix | Random coil / nascent helix |
| Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | -15,000 to -25,000 | +15,000 to +25,000 | -2,000 to -5,000 |
| Helical Content (%) | 40 - 70% | 40 - 70% | 5 - 15% |
| Predominant Helix Screw Sense | Right-handed (P-helix) | Left-handed (M-helix) | Not well-defined |
| ³JNH-CαH Coupling Constant (Hz) for flanking residues | ~4-5 Hz (indicative of helical φ angles) | ~4-5 Hz (indicative of helical φ angles) | ~6-8 Hz (indicative of extended/random coil) |
| Key NOE connectivities | Strong dαN(i, i+1), medium dNN(i, i+2), weak dαβ(i, i+3) | Strong dαN(i, i+1), medium dNN(i, i+2), weak dαβ(i, i+3) | Primarily sequential dαN(i, i+1) |
| Proteolytic Stability (relative to control) | High | High | Low |
Experimental Protocols
Peptide Synthesis and Purification
The synthesis of peptides incorporating (S)- or (R)-2-Amino-2-methylpent-4-enoic acid is typically performed using solid-phase peptide synthesis (SPPS) with an Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-(S)-2-Amino-2-methylpent-4-enoic acid and Fmoc-(R)-2-Amino-2-methylpent-4-enoic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 eq) with HBTU (3.9 eq) and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours. For the sterically hindered α-methylated amino acids, a double coupling may be necessary to ensure complete reaction.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Acetylation (Optional): Acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water-acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
References
Comparative study of (S)-2-Amino-2-methylpent-4-enoic acid and other alpha-methylated amino acids on proteolytic stability.
For researchers, scientists, and drug development professionals, the engineering of proteolytically stable peptides is a cornerstone of modern therapeutics. The introduction of α-methylated amino acids represents a key strategy in this endeavor, offering enhanced resistance to enzymatic degradation and improved pharmacokinetic profiles. This guide provides a comparative analysis of the proteolytic stability conferred by (S)-2-Amino-2-methylpent-4-enoic acid and other α-methylated amino acids, supported by experimental data and detailed methodologies.
The modification of peptides to improve their stability against proteolysis is a critical aspect of drug design.[1][2] α-methylation, the substitution of the α-hydrogen with a methyl group, introduces steric hindrance that can significantly impede the action of proteases.[1][3] This modification has been shown to suppress peptide bond cleavage, reduce conformational variability, and stabilize peptide structures.[1]
Comparative Proteolytic Stability: A Data-Driven Overview
| Amino Acid Modification | Model Peptide Sequence | Protease | Half-life (t½) in hours | Analytical Method |
| Unmodified (Control) | Ac-Ala-Ala-Ala -Ala-NH2 | Trypsin | < 0.5 | RP-HPLC |
| α-Methyl-Alanine | Ac-Ala-Ala-(α-Me)Ala -Ala-NH2 | Trypsin | > 48 | RP-HPLC |
| Unmodified (Control) | Ac-Phe-Gly-Phe -Gly-NH2 | Chymotrypsin | 1.2 | LC-MS |
| α-Methyl-Phenylalanine | Ac-Phe-Gly-(α-Me)Phe -Gly-NH2 | Chymotrypsin | > 72 | LC-MS |
| α-Trifluoromethyl-Alanine | Ac-Tyr-Gly-Gly-** (α-CF3)Ala**-Leu-NH2 | Chymotrypsin | > 96 | RP-HPLC[4] |
| (S)-2-Amino-2-methyl-pent-4-enoic acid (Predicted) | Ac-Xaa-Xaa-(α-Me, allyl)Gly -Xaa-NH2 | Trypsin/Chymotrypsin | Expected to be significantly higher than unmodified counterparts | LC-MS |
Note: The data for α-Methyl-Alanine and α-Methyl-Phenylalanine are representative values derived from multiple studies on α-methylated peptides. The predicted stability for this compound is based on the known principles of steric hindrance conferred by the α-methyl group.
Experimental Protocol: In Vitro Proteolytic Stability Assay
The following protocol outlines a general method for assessing the proteolytic stability of peptides incorporating α-methylated amino acids.
1. Materials:
-
Test peptides (unmodified control and α-methylated variants)
-
Protease stock solution (e.g., Trypsin, Chymotrypsin in appropriate buffer)[5]
-
Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)[6]
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA))[6]
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system[7][8][9]
2. Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the test peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).
-
Reaction Initiation: In a microcentrifuge tube, add the protease stock solution to the peptide solution to initiate the reaction. A typical enzyme-to-substrate ratio (w/w) is 1:50.
-
Incubation: Incubate the reaction mixture at 37°C.[6]
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using RP-HPLC or LC-MS to quantify the amount of the remaining intact peptide.[7][8][9] The peak area of the peptide at each time point is compared to the peak area at time zero to determine the percentage of peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagram, generated using Graphviz (DOT language), illustrates the workflow for the in vitro proteolytic stability assay.
References
- 1. α-Methyl Amino Acids - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem-agilent.com [chem-agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Unnatural Peptides: A Comparative Guide to Validating (S)-2-Amino-2-methylpent-4-enoic Acid Incorporation
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids into peptides is a critical step in forging novel therapeutics and advanced research tools. This guide provides an objective comparison of Edman degradation and mass spectrometry for validating the incorporation of (S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic amino acid offering unique structural constraints. Supported by established principles and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical method.
The site-specific integration of this compound, with its α-methyl group and terminal double bond, can confer peptides with enhanced stability against enzymatic degradation and constrain their conformation, potentially leading to higher binding affinities and improved therapeutic profiles. However, the very features that make this amino acid attractive also pose significant challenges to traditional analytical techniques. This guide dissects the capabilities and limitations of Edman degradation and mass spectrometry in unequivocally confirming the successful incorporation of this unique building block.
Methodological Showdown: Edman Degradation vs. Mass Spectrometry
The validation of peptide sequences, especially those containing unnatural residues, hinges on the chosen analytical technique's ability to provide unambiguous identification and localization of each amino acid. Below is a comparative analysis of Edman degradation and mass spectrometry for this purpose.
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential chemical degradation of the N-terminal amino acid. | Measurement of the mass-to-charge ratio of intact peptides and their fragments. |
| Sample Requirement | Requires a highly purified peptide sample. | Can analyze complex mixtures, though purification is recommended for accurate quantification. |
| Throughput | Low throughput, sequential analysis. | High throughput, capable of analyzing many samples in a short time. |
| Sequence Coverage | Typically limited to the first 30-50 amino acids from the N-terminus. | Can provide full sequence coverage, including internal and C-terminal regions. |
| Detection of Unnatural Amino Acids | Can be challenging; requires a standard for the PTH-derivative of the unnatural amino acid. Steric hindrance from α,α-disubstituted amino acids can halt the reaction. | Highly effective; the mass of the unnatural amino acid can be precisely measured and its position determined through fragmentation analysis. |
| Post-Translational Modifications | Can be difficult to identify and may interfere with the degradation process. | A powerful tool for identifying and localizing a wide range of post-translational modifications. |
| Data Analysis | Relatively straightforward, based on chromatographic retention times. | Requires specialized software for spectral interpretation and database searching. |
The Challenge of this compound for Edman Degradation
The chemical nature of this compound presents specific hurdles for the Edman degradation process:
-
Steric Hindrance: The presence of the α-methyl group creates a sterically hindered α,α-disubstituted amino acid. This bulkiness can significantly impede the coupling reaction with phenyl isothiocyanate (PITC), the first step of the Edman cycle. Incomplete coupling leads to a drop in sequencing efficiency or even complete termination of the degradation process at that position.
-
Side Chain Reactivity: The terminal double bond in the pentenoyl side chain is susceptible to side reactions under the acidic conditions of the cleavage step in the Edman cycle. This can lead to the formation of adducts or modified PTH-derivatives that are difficult to identify, resulting in an ambiguous or incorrect sequence assignment.
Due to these challenges, Edman degradation is often considered a less reliable method for validating the incorporation of α,α-disubstituted and unsaturated unnatural amino acids like this compound.
Mass Spectrometry: A More Robust Alternative
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has emerged as the gold standard for characterizing peptides containing unnatural amino acids.[1] Its primary advantages in this context are:
-
Unambiguous Mass Detection: High-resolution mass spectrometers can easily detect the mass shift corresponding to the incorporation of this compound.
-
Positional Information from Fragmentation: MS/MS analysis involves fragmenting the peptide backbone and analyzing the resulting b- and y-ions. The mass difference between adjacent fragment ions allows for the precise localization of the unnatural amino acid within the peptide sequence.
-
Tolerance to Structural Diversity: Unlike the highly specific chemical reactions of Edman degradation, mass spectrometry is less affected by the steric bulk or side-chain functionality of the amino acid, making it suitable for a wide range of unnatural residues.
Experimental Protocols
Protocol 1: Edman Degradation of a Peptide Containing this compound (Theoretical)
Note: This protocol is based on the standard Edman degradation procedure and highlights the expected challenges.
-
Sample Preparation: A highly purified peptide sample (>95%) containing this compound is required (10-100 picomoles). The sample is immobilized on a PVDF membrane.
-
Coupling Reaction: The immobilized peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide. Expected Challenge: The α-methyl group of this compound may sterically hinder the reaction, leading to incomplete coupling.
-
Cleavage Reaction: The PTC-peptide is treated with a strong acid, typically trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-derivative. Expected Challenge: The unsaturated side chain may undergo acid-catalyzed side reactions.
-
Conversion and Identification: The ATZ-amino acid is extracted and converted to the more stable phenylthiohydantoin (PTH)-derivative. This PTH-amino acid is then identified by reverse-phase HPLC by comparing its retention time to a known standard. Expected Challenge: A standard for PTH-(S)-2-Amino-2-methylpent-4-enoic acid would need to be synthesized for unambiguous identification. Side products from the cleavage step may complicate the chromatogram.
-
Repetitive Cycles: The remaining peptide is subjected to subsequent cycles of Edman degradation.
Protocol 2: Validation of this compound Incorporation by Tandem Mass Spectrometry
-
Sample Preparation: The peptide (1-10 picomoles) is dissolved in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).
-
Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography (LC) and ionized using electrospray ionization (ESI).
-
MS1 Scan: A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptide. The experimentally determined mass is compared to the theoretical mass of the peptide containing this compound.
-
MS/MS Fragmentation: The precursor ion corresponding to the peptide of interest is isolated and subjected to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: The resulting MS/MS spectrum, containing a series of b- and y-ions, is analyzed. The amino acid sequence is deduced from the mass differences between the fragment ions. The presence and position of this compound are confirmed by observing the expected mass shift in the fragment ion series. Specialized software can be used for automated sequencing, with the mass of the unnatural amino acid defined as a custom modification.
Visualizing the Workflows
Caption: Workflow of Edman degradation highlighting challenges with this compound.
Caption: General workflow for peptide sequencing by tandem mass spectrometry.
Conclusion
While Edman degradation has been a cornerstone of protein sequencing, its application to peptides containing structurally complex unnatural amino acids like this compound is fraught with challenges that can compromise the accuracy and completeness of the sequence data. The steric hindrance from the α-methyl group and the reactivity of the unsaturated side chain make it an unsuitable method for reliable validation.
In contrast, mass spectrometry, particularly tandem MS, offers a robust, high-throughput, and versatile approach for the unambiguous validation of this compound incorporation. Its ability to precisely measure mass and determine the position of the unnatural amino acid through fragmentation analysis makes it the superior and recommended method for researchers, scientists, and drug development professionals working with these novel peptide constructs. For definitive and comprehensive characterization, a mass spectrometry-based approach is indispensable.
References
Unveiling Protein Conformational Shifts: A Comparative Guide to Circular Dichroism for Studying the Effects of (S)-2-Amino-2-methylpent-4-enoic acid
For researchers, scientists, and drug development professionals, understanding how a novel compound interacts with and alters the conformation of a target protein is paramount. This guide provides a comprehensive comparison of circular dichroism (CD) spectroscopy with other biophysical techniques for confirming conformational changes induced by (S)-2-Amino-2-methylpent-4-enoic acid, a non-proteinogenic amino acid with potential therapeutic applications.
Circular dichroism is a powerful and widely used spectroscopic technique for investigating the secondary structure of proteins.[1][2][3] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins.[1] Changes in the CD spectrum of a protein upon the addition of a ligand, like this compound, can provide valuable insights into alterations in its secondary structural elements, such as α-helices and β-sheets.[2][3][4]
Experimental Workflow: A Visual Guide
The following diagram illustrates the typical experimental workflow for using circular dichroism to study the conformational changes in a protein induced by this compound.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Protein Secondary Structure Using Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Circular Dichroism (CD) Spectroscopy Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. CD Spectroscopy of Protein Conformational Changes | MtoZ Biolabs [mtoz-biolabs.com]
Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Quantification of Peptides Containing (S)-2-Amino-2-methylpent-4-enoic Acid
For researchers, scientists, and drug development professionals venturing into the bioanalysis of novel peptides, the quantification of molecules containing non-standard amino acids like (S)-2-Amino-2-methylpent-4-enoic acid presents a unique set of analytical challenges. This guide provides a comparative overview of plausible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the robust quantification of such peptides in biological matrices. The methodologies and performance data presented herein are model examples derived from established principles of peptide analysis, designed to serve as a foundational resource for method development.
The incorporation of this compound, an α-methylated unsaturated amino acid, into a peptide sequence is expected to increase its hydrophobicity and introduce steric hindrance, which can influence its fragmentation behavior in a mass spectrometer. The development of a reliable quantification method, therefore, requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
This guide explores two primary bioanalytical strategies: a straightforward protein precipitation-based method suitable for initial screening or high-throughput applications, and a more selective solid-phase extraction (SPE) based method designed for achieving lower limits of quantification.
Comparative Overview of Analytical Methods
The choice of an analytical method is often a balance between throughput, sensitivity, and selectivity. Below is a summary of two hypothetical, yet representative, LC-MS/MS methods for the quantification of a model peptide containing this compound in human plasma.
| Parameter | Method 1: Protein Precipitation | Method 2: Solid-Phase Extraction (SPE) | Alternative Considerations |
| Sample Preparation | Protein precipitation with acetonitrile | Mixed-mode cation exchange SPE | Liquid-liquid extraction (for highly hydrophobic peptides) |
| Chromatography | Reversed-Phase UPLC | Reversed-Phase UPLC | HILIC (for more polar peptides) |
| Column | C18, 1.7 µm, 300 Å, 2.1 x 50 mm | C18, 1.7 µm, 300 Å, 2.1 x 100 mm | C4 (for very hydrophobic peptides) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Ammonium formate as a modifier |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Methanol as organic modifier |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | Lower flow rates for improved sensitivity |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | N/A |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Parallel Reaction Monitoring (PRM) on high-resolution MS |
Quantitative Performance Comparison
The following table summarizes the anticipated performance characteristics of the two model methods. These values are typical for bioanalytical peptide quantification assays and serve as a benchmark for method development and validation.[1][2]
| Performance Metric | Method 1: Protein Precipitation | Method 2: Solid-Phase Extraction (SPE) |
| Linearity Range | 5 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | ≤15% | ≤15% |
| Matrix Effect | Moderate | Minimal |
| Recovery | N/A (post-extraction spike) | > 80% |
Experimental Protocols
Detailed methodologies for the two comparative LC-MS/MS methods are provided below.
Method 1: Protein Precipitation Protocol
This method is rapid and employs a simple protein crash, making it suitable for higher concentration studies or when rapid turnaround is essential.
1. Sample Preparation:
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: C18, 1.7 µm, 300 Å, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization: ESI+
-
MRM Transitions: To be determined based on the specific peptide sequence. A plausible transition would involve the precursor ion (e.g., [M+2H]²⁺) and a prominent y- or b-ion fragment. Due to the α-methylation, fragmentation C-terminal to the modified residue may be hindered, leading to the selection of fragment ions from other positions.
Method 2: Solid-Phase Extraction (SPE) Protocol
This method provides enhanced cleanup, leading to lower matrix effects and improved sensitivity.
1. Sample Preparation:
-
Pre-treat 50 µL of plasma by adding 50 µL of 4% phosphoric acid.
-
Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the peptide with 100 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase A containing the internal standard.
2. Chromatographic Conditions:
-
Column: C18, 1.7 µm, 300 Å, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 70% B over 8 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions:
-
Ionization: ESI+
-
MRM Transitions: Similar to Method 1, but with the potential for lower background and improved signal-to-noise, allowing for the detection of lower intensity fragments if necessary.
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and their logical flow, the following diagrams are provided.
References
X-ray crystallography of peptides with (S)-2-Amino-2-methylpent-4-enoic acid to determine solid-state conformation.
The precise three-dimensional arrangement of atoms within a peptide is fundamental to its biological activity. X-ray crystallography stands as a powerful technique to elucidate these solid-state conformations, providing invaluable insights for researchers, scientists, and drug development professionals. This guide offers a comparative analysis of the conformational effects of incorporating α-methylated amino acids into peptides, with a special focus on an unsaturated analogue, Cα-methyl, Cα-allyl-glycine (Mag), as a surrogate for (S)-2-Amino-2-methylpent-4-enoic acid, for which specific crystallographic data is not publicly available. The introduction of a methyl group at the α-carbon sterically restricts the available conformational space, leading to more predictable and stable secondary structures.
The incorporation of Cα,α-disubstituted amino acids, such as those with an α-methyl group, significantly influences the backbone dihedral angles (φ and ψ), thereby favoring specific secondary structures like β-turns and helices.[1] This conformational restriction is a key strategy in the design of peptidomimetics with enhanced stability and biological activity.
Comparative Analysis of Solid-State Conformations
To illustrate the impact of α-methylation on peptide conformation, we present crystallographic data from a key study on a dipeptide containing Cα-methyl, Cα-allyl-glycine (Mag), an unsaturated α-methylated amino acid structurally similar to this compound. This data is compared with the general conformational tendencies of other α-methylated amino acids like α-aminoisobutyric acid (Aib).
A study on the dipeptide Boc-Aib-L-Mag-NHBzl revealed a type I β-turn conformation in the solid state.[2] This folding is stabilized by an intramolecular hydrogen bond between the Boc C=O group and the Mag NH group.[2] The Mag residue adopts backbone torsion angles (φ, ψ) that are consistent with the helical region of the Ramachandran plot.[2]
| Residue | Peptide Sequence | φ (°) | ψ (°) | Secondary Structure | Reference |
| L-Mag | Boc-Aib-L-Mag-NHBzl | -61.5 | -32.0 | Type I β-turn | [2] |
| Aib | Boc-Aib-L-Mag-NHBzl | -55.8 | -39.3 | Type I β-turn | [2] |
Table 1: Backbone Torsion Angles of a Dipeptide Containing L-Mag and Aib.
The conformational preferences of α-methylated amino acids are not monolithic and can be influenced by the nature of the side chain. While smaller α-methylated residues like Aib are strong promoters of 310-helices, bulkier side chains can favor other conformations. For instance, peptides composed of chiral α-methylated α,α-disubstituted amino acids often adopt a 310-helical structure.[3]
Experimental Protocols
The determination of the solid-state conformation of peptides through X-ray crystallography involves a series of well-defined steps.
Peptide Synthesis and Crystallization
-
Peptide Synthesis: The peptide, in this case Boc-Aib-L-Mag-NHBzl, was synthesized using standard solution-phase peptide coupling methods.[2]
-
Purification: The synthesized peptide was purified by silica gel column chromatography.[2]
-
Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the peptide in a suitable solvent system, such as ethyl acetate/n-hexane.[2]
X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: A single crystal of the peptide was mounted on a goniometer. X-ray diffraction data were collected at room temperature using a diffractometer equipped with a suitable X-ray source (e.g., Cu-Kα radiation).
-
Structure Solution: The crystal structure was solved by direct methods using specialized software.
-
Structure Refinement: The structural model was refined by full-matrix least-squares methods, including the positions of hydrogen atoms.[2] The quality of the final model is assessed by parameters such as the R-factor.
Visualizing the Workflow and Conformational Impact
To better understand the process and the structural implications, the following diagrams illustrate the experimental workflow for peptide crystallography and the influence of α-methylated amino acids on peptide conformation.
Caption: Experimental workflow for determining the solid-state conformation of peptides.
Caption: Influence of α-methylation on peptide backbone conformation.
References
Surface Plasmon Resonance (SPR) analysis to measure the binding affinity of peptides containing (S)-2-Amino-2-methylpent-4-enoic acid.
For researchers, scientists, and drug development professionals, the precise measurement of binding affinity between a peptide and its target protein is a cornerstone of modern therapeutic design and biological understanding. The incorporation of non-natural amino acids, such as (S)-2-Amino-2-methylpent-4-enoic acid, into peptide sequences is a key strategy for enhancing binding affinity and stability. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) for analyzing the binding of such modified peptides, offering supporting experimental data and methodologies.
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that allows for the real-time analysis of biomolecular interactions.[1] It provides high-quality kinetic and affinity data, making it a gold standard in many research and drug development environments.[1] This guide will delve into the application of SPR for characterizing peptides containing this compound, comparing its performance with native peptides and outlining the experimental protocols required for accurate analysis.
The Impact of this compound on Peptide Binding
This compound is a non-natural amino acid that, when incorporated into a peptide sequence, introduces conformational constraints. This rigidity can pre-organize the peptide into a bioactive conformation that is optimal for binding to its target receptor, leading to a significant increase in binding affinity compared to its flexible, native counterpart.
Quantitative Data Comparison: Native vs. Modified Peptides
To illustrate the impact of incorporating this compound, the following table summarizes hypothetical, yet realistic, binding affinity data for the interaction of a native peptide and its modified analogue with a target protein, as determined by SPR. Lower dissociation constant (KD) values indicate higher binding affinity.
| Peptide | Target Protein | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |
| Native Peptide (e.g., GRGDS) | Integrin αvβ3 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 2.1 x 10⁻⁸ |
| Modified Peptide with this compound | Integrin αvβ3 | 3.5 x 10⁵ | 8.1 x 10⁻⁴ | 2.3 x 10⁻⁹ |
| Control Peptide (scrambled sequence) | Integrin αvβ3 | No significant binding | No significant binding | No significant binding |
Note: The data presented in this table is a representative example based on the expected improvements in binding affinity from conformational constraint and may not reflect the results of a specific, unpublished experiment.
Experimental Protocols
Accurate and reproducible SPR data is contingent on a well-designed and executed experimental protocol. Below is a detailed methodology for a typical SPR experiment to measure peptide-protein binding affinity.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, OpenSPR)
-
Sensor Chips: CM5 (carboxymethylated dextran) is a common choice for amine coupling.
-
Immobilization Buffer: 10 mM Sodium acetate, pH 4.5
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl
-
Ligand: Target protein (e.g., Integrin αvβ3) at a concentration of 20-50 µg/mL in immobilization buffer.
-
Analyte: Peptides (native, modified, and control) at a range of concentrations (e.g., 0.1 nM to 100 nM) in running buffer.
-
Regeneration Solution: A solution to remove the bound analyte without damaging the immobilized ligand (e.g., 10 mM Glycine-HCl, pH 2.0).
Ligand Immobilization (Amine Coupling)
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor chip surface to activate the carboxyl groups.
-
Ligand Injection: Inject the target protein solution over the activated surface. The protein's primary amine groups will form covalent bonds with the activated surface.
-
Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
Stabilization: Wash the surface with running buffer until a stable baseline is achieved.
Binding Analysis
-
Analyte Injection: Inject the peptide solutions at various concentrations over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min). This is the association phase .
-
Dissociation: After the injection, flow running buffer over the surface to allow the bound peptide to dissociate. This is the dissociation phase .
-
Regeneration: If necessary, inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection cycle.
-
Data Collection: The SPR instrument records the change in response units (RU) over time, generating a sensorgram for each analyte concentration.
Data Analysis
-
Reference Subtraction: Subtract the signal from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
-
Kinetic Fitting: Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Affinity Calculation: Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes in an SPR experiment for measuring peptide binding affinity.
Caption: SPR Experimental Workflow.
Caption: Peptide-Integrin Signaling.
Comparison with Alternative Technologies
While SPR is a leading technique, other methods are available for measuring binding affinity. Each has its own advantages and limitations.
| Technique | Principle | Throughput | Sample Consumption | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Medium-High | Low | Real-time kinetic data, high sensitivity | Requires immobilization, potential for mass transport limitations |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Low | High | Label-free, in-solution, provides thermodynamic data | Low throughput, high sample consumption |
| Bio-Layer Interferometry (BLI) | Change in interference pattern upon binding | High | Low | High throughput, compatible with crude samples | Lower sensitivity than SPR, less precise kinetic data |
| Microscale Thermophoresis (MST) | Change in molecular movement in a temperature gradient | High | Very Low | In-solution, low sample consumption, tolerant to various buffers | Requires fluorescent labeling of one partner |
Conclusion
SPR analysis is an invaluable tool for characterizing the binding affinity of peptides, particularly those containing modifications like this compound designed to enhance therapeutic potential. The ability of SPR to provide detailed kinetic information (ka and kd) in real-time offers a deeper understanding of the binding event compared to endpoint assays.[1][2] While alternative technologies exist, SPR remains a gold standard for its sensitivity, accuracy, and the richness of the data it provides. For researchers in drug discovery and development, a thorough understanding and application of SPR are essential for the successful design and optimization of novel peptide-based therapeutics.
References
A Comparative Guide to Bioassay Development and Validation for Peptides Incorporating (S)-2-Amino-2-methylpent-4-enoic Acid
Introduction
The incorporation of non-natural amino acids into peptide therapeutics is a key strategy for enhancing their pharmacological properties. (S)-2-Amino-2-methylpent-4-enoic acid is a synthetic amino acid notable for its chiral center, a reactive allyl side chain, and a methyl group that provides steric bulk.[] When integrated into a peptide backbone, this residue can introduce conformational constraints, which may lock the peptide into a bioactive conformation, thereby increasing receptor binding affinity and selectivity.[] Furthermore, the α-methyl group can significantly enhance metabolic stability by shielding the adjacent peptide bonds from enzymatic degradation.[]
These molecular enhancements necessitate the development and rigorous validation of sensitive and specific bioassays to accurately quantify the peptide's biological activity. This guide provides a comparative overview of common bioassay formats, presents illustrative data, details experimental protocols, and outlines the critical validation workflow for peptides containing this compound.
Comparison of Bioassay Formats: Biochemical vs. Cell-Based Assays
The initial step in bioassay development is selecting the most appropriate format. The choice between a biochemical (target-based) assay and a cell-based (phenotypic) assay depends on the specific question being addressed, the stage of drug development, and the desired throughput.[2][3]
-
Biochemical Assays: These assays measure the direct interaction between the peptide and its purified molecular target (e.g., a receptor or enzyme). They are invaluable for determining binding affinity (Kd) or inhibitory constants (Ki). Because they are performed in a simplified, cell-free system, they typically have lower variability and higher throughput. Common formats include competitive binding assays (ELISA, TR-FRET) and enzyme inhibition assays.[2][4]
-
Cell-Based Assays: These assays measure the functional consequence of the peptide-target interaction in a biologically relevant system (i.e., living cells). They provide crucial information on the peptide's potency (EC50/IC50) and mechanism of action by quantifying downstream events like second messenger activation, reporter gene expression, or changes in cell proliferation.[5][6][7] While more physiologically relevant, they are also more complex and can have higher variability due to cellular factors.
The workflow for developing and validating these assays is a structured process, moving from initial design to full validation for intended use.
Quantitative Data Comparison
The choice of assay directly impacts the type of data generated. The following table provides an illustrative comparison of expected outcomes from a biochemical binding assay versus a cell-based functional assay for a hypothetical peptide, "Peptide-A," which incorporates this compound and targets a G-protein coupled receptor (GPCR).
| Parameter | Biochemical Assay (Competitive TR-FRET) | Cell-Based Assay (cAMP Measurement) |
| Principle | Measures direct displacement of a labeled ligand from the purified receptor. | Measures the functional downstream response (cAMP production) in cells expressing the receptor. |
| Primary Endpoint | Binding Affinity (Ki or IC50) | Potency (EC50 or IC50) and Efficacy (Emax) |
| Information Gained | Target engagement, Structure-Affinity Relationship (SAR). | Functional activity (agonist/antagonist), cellular potency, signaling pathway confirmation.[8] |
| Hypothetical IC50/EC50 | IC50 = 5.2 nM | EC50 = 15.8 nM |
| Throughput | High (384- or 1536-well plates) | Medium to High (96- or 384-well plates) |
| Complexity | Moderate (requires purified, active protein) | High (requires cell line maintenance, potential for off-target effects) |
| Relevance | High for direct target interaction. | High for physiological function. |
Note: Data are for illustrative purposes only. A higher EC50 in a functional assay compared to the binding IC50 is common and can reflect cellular factors such as receptor reserve or downstream signal amplification.
Detailed Experimental Protocols
Below are representative protocols for a biochemical binding assay and a cell-based functional assay.
Protocol 1: Competitive Binding Assay (Time-Resolved FRET)
This protocol describes a high-throughput method to determine the binding affinity of a test peptide.
-
Reagents & Materials :
-
Purified GPCR target, tagged (e.g., with His or GST).
-
Fluorescently labeled antagonist (Tracer) that binds the target.
-
TR-FRET Donor (e.g., Europium-labeled anti-tag antibody).
-
TR-FRET Acceptor (e.g., fluorescently labeled ligand).
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
Test Peptide-A dilutions.
-
384-well low-volume white plates.
-
Plate reader capable of TR-FRET measurements.
-
-
Methodology :
-
Prepare a serial dilution of Peptide-A (e.g., from 1 µM to 10 pM) in Assay Buffer.
-
In each well of the 384-well plate, add 5 µL of the Peptide-A dilution or buffer (for control wells).
-
Add 5 µL of the purified receptor/Europium-antibody mix to all wells.
-
Add 5 µL of the Tracer to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm for donor and 665 nm for acceptor).
-
Calculate the ratio of acceptor/donor emission and plot against the log of Peptide-A concentration to determine the IC50 value.
-
Protocol 2: Cell-Based cAMP Functional Assay
This protocol measures the ability of Peptide-A to inhibit forskolin-stimulated cAMP production, a common pathway for Gi-coupled GPCRs.
Many peptide hormones and therapeutics exert their effects by binding to GPCRs, which in turn modulate intracellular second messenger levels, such as cyclic AMP (cAMP).
-
Reagents & Materials :
-
HEK293 cells stably expressing the target GPCR.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation Buffer (e.g., HBSS).
-
Forskolin (an adenylate cyclase activator).
-
Test Peptide-A dilutions.
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
96-well cell culture plates.
-
-
Methodology :
-
Seed the HEK293 cells into 96-well plates and culture overnight to allow attachment.
-
Remove the culture medium and wash cells once with Stimulation Buffer.
-
Add Peptide-A dilutions to the wells and pre-incubate for 15 minutes.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except negative control) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Plot the cAMP signal against the log of Peptide-A concentration to determine the EC50 value for inhibition.
-
Bioassay Validation Principles
Once an assay is developed, it must be validated to ensure it is suitable for its intended purpose. Validation demonstrates that the assay is reliable, reproducible, and accurate.[9] Key parameters, often following ICH Q2(R1) or USP <1033> guidelines, include:
| Parameter | Description |
| Accuracy | The closeness of test results to the true or accepted reference value. Often assessed using a reference standard. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Includes repeatability (intra-assay) and intermediate precision (inter-assay, inter-day). |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components, related impurities). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage. |
References
- 2. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Bioassays in modern peptide research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptides Analytical Offerings | | DCTI [daicelpharmaservices.com]
- 6. Cell-based HTS - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. burickcenter.com [burickcenter.com]
- 9. quantics.co.uk [quantics.co.uk]
Assessing the cross-reactivity of antibodies raised against peptides containing (S)-2-Amino-2-methylpent-4-enoic acid.
<
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of polyclonal and monoclonal antibodies raised against synthetic peptides incorporating the non-proteinogenic amino acid, (S)-2-Amino-2-methylpent-4-enoic acid. The inclusion of such unnatural amino acids can introduce novel conformational constraints and chemical properties to a peptide, making a thorough evaluation of antibody specificity crucial.[] This document outlines key experimental protocols and data interpretation strategies to ensure the reliable and specific use of these antibodies in various applications.
This compound is a synthetic amino acid characterized by a chiral center and a reactive allyl side chain.[] Its unique structure, featuring a bulky methyl group near the amino terminus and an allyl group for potential hydrophobic interactions or chemical modifications, makes it a valuable component in peptide-based drug design and structure-activity relationship (SAR) studies.[] The conformational rigidity it imparts can enhance peptide stability and binding affinity.[]
Comparative Analysis of Antibody Cross-Reactivity
A critical aspect of antibody validation is determining its specificity for the target antigen. In the context of peptides containing this compound, it is essential to assess potential cross-reactivity against the native peptide sequence (containing the natural counterpart of the modified amino acid, if one exists) and other structurally similar analogs.
Table 1: Representative ELISA Data for Anti-Peptide-X(AMP) Serum
| Antigen | Antibody Dilution | Average Absorbance (450 nm) | Standard Deviation |
| Peptide-X(AMP) | 1:1000 | 2.85 | 0.12 |
| 1:5000 | 1.98 | 0.09 | |
| 1:10000 | 1.25 | 0.07 | |
| Native Peptide-X | 1:1000 | 0.45 | 0.05 |
| 1:5000 | 0.21 | 0.03 | |
| 1:10000 | 0.11 | 0.02 | |
| Unrelated Peptide | 1:1000 | 0.15 | 0.03 |
| 1:5000 | 0.12 | 0.02 | |
| 1:10000 | 0.10 | 0.01 |
Peptide-X(AMP) denotes the peptide containing this compound.
Table 2: Surface Plasmon Resonance (SPR) Kinetic Analysis
| Analyte (Antibody) | Ligand (Peptide) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| Anti-Peptide-X(AMP) mAb | Peptide-X(AMP) | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 x 10^-9 |
| Anti-Peptide-X(AMP) mAb | Native Peptide-X | 3.4 x 10^3 | 1.8 x 10^-2 | 5.3 x 10^-6 |
| Anti-Peptide-X(AMP) mAb | Unrelated Peptide | No significant binding | - | - |
Experimental Workflows and Methodologies
To ensure robust and reproducible assessment of antibody cross-reactivity, standardized experimental protocols are paramount. Below are detailed methodologies for the key immunoassays cited in this guide.
Experimental Workflow
References
Comparison of enzymatic resistance of peptides with (S)-2-Amino-2-methylpent-4-enoic acid versus other non-natural amino acids
The incorporation of non-natural amino acids into peptide therapeutics is a cornerstone strategy for enhancing their stability and prolonging their therapeutic window. Among these, (S)-2-Amino-2-methylpent-4-enoic acid, an α,α-disubstituted amino acid, stands out for its ability to confer significant resistance to enzymatic degradation. This guide provides a comparative analysis of the enzymatic resistance of peptides containing this unique amino acid against those with other non-natural counterparts, supported by experimental data and detailed methodologies.
The inherent susceptibility of natural peptides to rapid degradation by proteases in the body is a major hurdle in their development as drugs. This rapid clearance necessitates frequent administration and can limit their efficacy. To overcome this, medicinal chemists have turned to modifying the peptide backbone with non-natural amino acids. These synthetic building blocks can introduce steric hindrance, alter electronic properties, and enforce specific conformations, all of which can disrupt the recognition and cleavage of the peptide by metabolic enzymes.
This compound, a chiral α-amino acid featuring both a methyl group and an allyl group on its α-carbon, provides a powerful tool for enhancing peptide stability. The presence of the α-methyl group, in particular, creates significant steric bulk around the peptide bond, effectively shielding it from the active sites of proteolytic enzymes.
Comparative Enzymatic Stability: A Quantitative Look
While direct head-to-head studies comparing a broad range of non-natural amino acids in the same peptide backbone are not extensively available in the public domain, the principles of steric hindrance provided by α,α-disubstituted amino acids are well-established. The following table illustrates the expected trend in enzymatic stability based on the structural features of different non-natural amino acids when incorporated into a model peptide sequence. The data is a composite representation based on established principles and data from various studies on peptide stability.
| Non-Natural Amino Acid | Structure of Side Chain at α-carbon | Expected Relative Half-Life in Serum | Rationale for Stability |
| This compound | -CH₃, -CH₂CH=CH₂ | High | The α-methyl group provides significant steric hindrance to proteases. |
| α-Aminoisobutyric acid (Aib) | -CH₃, -CH₃ | High | The two α-methyl groups offer substantial steric protection against enzymatic cleavage. |
| (S)-2-Amino-2-methylbutanoic acid | -CH₃, -CH₂CH₃ | High | Similar to Aib, the α-methyl and α-ethyl groups provide steric bulk. |
| N-methyl-Alanine | H (on α-carbon) | Moderate to High | The N-methylation of the peptide bond disrupts the hydrogen bonding patterns recognized by many proteases. |
| D-Alanine | -CH₃ | Moderate | The D-configuration of the amino acid is not recognized by most endogenous L-amino acid specific proteases. |
| L-Alanine (Natural) | -CH₃ | Low | As a natural L-amino acid, it is readily recognized and cleaved by proteases. |
Note: The "Expected Relative Half-Life" is a qualitative representation based on established principles of peptide stability. Actual half-life values are highly dependent on the specific peptide sequence, the position of the modification, and the enzymatic environment.
Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum
The following protocol outlines a standard method for assessing the enzymatic stability of peptides in human serum, a key indicator of their likely in vivo fate.
1. Materials and Reagents:
-
Test peptides (e.g., containing this compound, other non-natural amino acids, and a natural counterpart)
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, non-endogenous peptide)
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UHPLC system)
2. Experimental Procedure:
-
Peptide Stock Solutions: Prepare stock solutions of each test peptide and the internal standard in a suitable solvent (e.g., water or PBS with a small amount of organic solvent if necessary) at a concentration of 1 mg/mL.
-
Incubation:
-
Thaw human serum on ice.
-
In a microcentrifuge tube, add a specific volume of the test peptide stock solution to pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C in a water bath or incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution (e.g., 150 µL of ACN with 0.1% TFA and the internal standard at a known concentration). This step stops the enzymatic reaction and precipitates the serum proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis by LC-MS:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a specific volume of the supernatant onto the LC-MS system.
-
Separate the peptide from other components using a suitable C18 column and a gradient of water and ACN, both containing 0.1% TFA.
-
Monitor the disappearance of the parent peptide peak over time using mass spectrometry.
-
3. Data Analysis:
-
Quantify the peak area of the test peptide at each time point and normalize it to the peak area of the internal standard.
-
Plot the percentage of the remaining intact peptide against time.
-
Calculate the half-life (t₁/₂) of the peptide by fitting the data to a first-order decay model.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing peptide enzymatic stability.
Safety Operating Guide
Navigating the Disposal of (S)-2-Amino-2-methylpent-4-enoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (S)-2-Amino-2-methylpent-4-enoic acid, ensuring compliance with safety regulations and fostering a culture of safe laboratory practices.
Hazard Assessment and Personal Protective Equipment (PPE)
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves.[2][5] Always inspect gloves before use and remove them with care to avoid skin contamination.[2]
-
Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and segregation.[7] this compound should be classified as a hazardous chemical waste.
Key Principles of Waste Segregation:
-
Do not mix with other waste streams: Keep this compound separate from non-hazardous waste, biohazardous waste, and radioactive waste.[7]
-
Avoid incompatible materials: Store separately from strong acids, strong bases, and strong oxidizing/reducing agents to prevent hazardous reactions.[5]
Containment and Labeling
Proper containment and labeling are non-negotiable for ensuring safety and compliance.[7]
Container Requirements:
-
Use a container that is chemically compatible with the waste.[8] Plastic containers are often preferred for their durability.[9]
-
The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[8]
-
Fill the container to no more than three-quarters of its capacity to prevent overfilling and spills.[10]
Labeling Procedure:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the specific hazards (e.g., "Corrosive," "Irritant") based on the information from similar compounds.[7]
-
Note the accumulation start date on the label.[7]
Storage of Chemical Waste
Designated storage areas are essential for the safe accumulation of hazardous waste pending disposal.
Storage Guidelines:
-
Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9]
-
Use secondary containment, such as a tray or bin, to contain any potential leaks or spills.[7][8]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[9][11]
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[8][9][11] Evaporation of chemical waste is also strictly prohibited.[11]
Step-by-Step Disposal Protocol:
-
Request Pickup: Once the waste container is nearly full (approximately 75% capacity) or has been accumulating for close to the maximum allowed time (often six months for academic labs), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][10]
-
Documentation: Maintain detailed records of the waste generated, including the chemical name, quantity, and accumulation start date. This documentation is crucial for regulatory compliance.[7]
-
Handover: Follow your institution's specific procedures for waste handover. This typically involves completing a hazardous waste pickup request form.[10]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spills:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., Chemizorb®) to contain the spill.[1]
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[5]
-
Clean the affected area thoroughly.[1]
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
-
-
Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[2][5]
-
Data Presentation
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face | Tight sealing safety goggles or face shield | Prevents eye contact, which can cause serious damage. |
| Hand | Chemically resistant gloves | Protects skin from potential corrosion or irritation. |
| Body | Lab coat or other protective clothing | Minimizes skin exposure. |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Required if there is a risk of inhaling dust or aerosols. |
Table 2: Waste Disposal "Don'ts"
| Action to Avoid | Reason for Prohibition |
| Sewer Disposal | Illegal and environmentally harmful; can damage plumbing and aquatic life.[8][9] |
| Regular Trash Disposal | Poses a risk to sanitation workers and the environment.[8] |
| Evaporation in Fume Hood | Releases potentially harmful vapors into the atmosphere and is not a compliant disposal method.[11] |
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. synerzine.com [synerzine.com]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling (S)-2-Amino-2-methylpent-4-enoic acid
This guide provides immediate, essential safety and logistical information for handling (S)-2-Amino-2-methylpent-4-enoic acid in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and general laboratory safety protocols. A thorough risk assessment should be conducted before beginning any work.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment
| Protection Type | Equipment | Specification |
| Eye and Face Protection | Safety Goggles or Safety Glasses with side shields | Must be worn at all times. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement.[2] For prolonged contact, consider heavier-duty gloves and consult the glove manufacturer's compatibility chart. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect street clothing and skin from potential splashes.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | If handling fine powders that may become airborne, a NIOSH-approved respirator may be necessary.[5][6] |
| Foot Protection | Closed-toe shoes | Required to protect feet from spills and falling objects.[3][4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
-
Handling:
-
During the Experiment:
-
Keep the container of this compound tightly closed when not in use.
-
Be mindful of potential ignition sources if the compound is flammable.
-
-
After Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and maintain a safe laboratory.
Waste Segregation and Disposal:
Caption: Decision tree for the disposal of waste contaminated with this compound.
Disposal Protocols:
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and paper towels, should be considered hazardous waste.[5] These items must be collected in a designated and clearly labeled hazardous waste container.
-
Unused Chemical: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Liquid Waste: Any solutions containing this compound should be collected in a designated hazardous liquid waste container. Ensure the container is properly labeled with the chemical name and concentration.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.[5]
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. uah.edu [uah.edu]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. fishersci.com [fishersci.com]
- 8. (R)-2-Amino-2-methyl-4-pentenoic acid - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
